Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
Description
BenchChem offers high-quality Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-oxo-3-phenylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-13(17)14(9-8-12(16)15-10-14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVOSBMAMZNMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
biological activity of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
An In-depth Technical Guide to the Biological Activity of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate and Its Derivatives
Executive Summary
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate represents a core chemical scaffold with significant, yet largely untapped, potential in drug discovery. While direct research on this specific molecule is limited, a comprehensive analysis of its structural analogues reveals a landscape rich with therapeutic possibilities. This guide synthesizes the existing knowledge on related piperidine compounds to build a predictive framework for the biological activity of the title compound. We will delve into the established anti-cancer, antimicrobial, and analgesic properties of similar molecules and propose a detailed, field-proven experimental workflow for the comprehensive biological characterization of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals aiming to explore and unlock the therapeutic value of this promising chemical entity.
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with a multitude of biological targets. This has rendered it a "privileged scaffold" in medicinal chemistry, associated with a diverse range of biological activities including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1] Our target molecule, Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate, combines this privileged core with a phenyl group and a carboxylate ester, features that suggest a high potential for diverse biological interactions.
Inferred Biological Potential from Structurally Related Compounds
To construct a hypothesis-driven approach for investigating Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate, we will examine the established activities of its close structural relatives.
Anticancer Activity: Induction of Cellular Senescence
A compelling line of research has focused on N-arylpiperidine-3-carboxamide derivatives, which share the core piperidine-3-carboxylate structure. Studies have identified compounds within this class that exhibit potent antimelanoma activity.[2][3]
Mechanism of Action: These compounds were found to induce a senescence-like phenotype in human melanoma A375 cells without significant cytotoxicity to normal cells.[2][3] Cellular senescence is a state of irreversible cell cycle arrest, which is emerging as a powerful therapeutic target in oncology.[2] High-throughput screening identified an initial hit with an N-arylpiperidine-3-carboxamide scaffold, which led to the development of more potent analogues.[2][3] One such derivative demonstrated an impressive half-maximal inhibitory concentration (IC50) of 0.03 µM against A375 cells.[2]
This precedent strongly suggests that Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate should be prioritized for anticancer screening, particularly in melanoma cell lines.
Analgesic Properties: A Link to Pethidine Analogues
The core structure of our target compound also bears resemblance to synthetic opioids like pethidine (meperidine), which is an ethyl 4-phenylpiperidine-4-carboxylate. Research into derivatives of pethidine has shown that modifications, particularly at the nitrogen atom, can significantly modulate analgesic potency.[4] The replacement of the N-methyl group with substituents containing ether linkages has been shown to increase analgesic effects.[4] This relationship underscores the potential for the piperidine scaffold to interact with neurological targets, including opioid receptors.
Antioxidant and Antimicrobial Potential
A broader survey of piperidine-containing compounds reveals a consistent pattern of antioxidant and antimicrobial activities.[1]
-
Antioxidant Activity: Various derivatives, including ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates, have demonstrated free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1][5]
-
Antimicrobial Activity: The piperidine moiety is a core component of many compounds screened for antibacterial and antifungal properties.[1]
These findings justify a broad-spectrum screening approach for Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate against a panel of clinically relevant bacterial and fungal strains.
Proposed Experimental Workflow for Biological Characterization
This section outlines a logical, step-by-step research plan to systematically evaluate the .
Initial In Vitro Screening Cascade
A tiered approach, starting with broad screening and progressing to more specific assays, is recommended for efficient resource allocation.
Detailed Experimental Protocols
This protocol is designed to assess the effect of the compound on the proliferation of cancer cells, such as the A375 human melanoma line.[2]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate A375 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the prepared inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Structure-Activity Relationship (SAR) and Lead Optimization
Following the initial biological characterization, a medicinal chemistry campaign should be initiated to explore the structure-activity relationships. Based on the literature for related scaffolds, key modifications can be proposed.[2]
-
Phenyl Ring (R1): Introduction of electron-withdrawing or electron-donating groups can modulate pharmacokinetic properties and target binding affinity.
-
Piperidine Nitrogen (R2): As seen in analgesic analogues[4], substitution at this position is critical. Exploration of various alkyl and aryl groups is warranted.
-
Ester Group (R3): Conversion to amides, as seen in the potent antimelanoma compounds[2][3], is a high-priority synthetic goal.
Conclusion and Future Outlook
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate stands as a promising starting point for the development of novel therapeutics. The strong evidence from structurally related compounds points towards significant potential in oncology, pain management, and infectious diseases. The experimental workflows detailed in this guide provide a robust and efficient pathway for elucidating its biological activity profile. A systematic investigation, beginning with broad in vitro screening and progressing to detailed mechanistic studies and SAR exploration, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold. Further studies, including target identification and in vivo efficacy evaluations, will be the subsequent logical steps following successful initial characterization.
References
-
Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. Available from: [Link]
- Gates, M., & Newhall, W. F. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents, US4435572A.
-
Sperandio, O., et al. (2024). Quinolone derivatives as small molecule enhancers of RNAi with anticancer activity against ovarian cancer. RSC Medicinal Chemistry, 15(9), 2415-2426. Available from: [Link]
- Zhu, S. (2019). Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. Google Patents, CN108484484B.
-
Kumar, A., et al. (2019). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 1-6. Available from: [Link]
-
Mohideen, M. N., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1758. Available from: [Link]
-
Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Millar, R. A., & Stephenson, R. P. (1956). Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. British Journal of Pharmacology and Chemotherapy, 11(3), 247-253. Available from: [Link]
-
Kumar, K. A., et al. (2012). A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 564-568. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Characterization of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
This guide details the technical characterization of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS: 5632-70-2), a critical 3,3-disubstituted piperidinone scaffold.[1] This intermediate is pivotal in the synthesis of neurokinin antagonists, opioid receptor ligands, and complex heterocyclic pharmaceutical agents.
Molecular Identity & Structural Significance[2][3]
This compound represents a
Physicochemical Profile
| Property | Specification | Technical Note |
| CAS Number | 5632-70-2 | |
| Formula | ||
| Molecular Weight | 247.29 g/mol | |
| Melting Point | 94–96 °C | Crystalline solid; sharp range indicates high purity. |
| Solubility | DMSO, MeOH, DCM | Poor water solubility; requires organic modifiers for RP-HPLC. |
| Chirality | Racemic (standard) | Contains one quaternary chiral center at C3. |
Synthetic Context & Impurity Logic
Understanding the synthesis is prerequisite to accurate characterization. This scaffold is typically generated via a Michael addition of diethyl phenylmalonate to acrylonitrile, followed by reductive cyclization (Raney Ni/H
-
Primary Impurity A: Diethyl phenylmalonate (Unreacted starting material).
-
Primary Impurity B: Ethyl 5-amino-2-phenylpentanoate (Open-chain hydrolysis product).
-
Primary Impurity C: 3-phenylpiperidin-2-one (Decarboxylated byproduct).
Spectroscopic Characterization Strategy
The validation of this structure relies on confirming the regiochemistry of the phenyl ring (C3 vs. C4) and the integrity of the quaternary center .
Nuclear Magnetic Resonance (NMR)
The C3-quaternary center breaks the symmetry of the piperidine ring, creating distinct diastereotopic protons.
H NMR (400 MHz, CDCl
) – Diagnostic Signals
- 7.20–7.45 (m, 5H): Phenyl group.
-
6.30 (br s, 1H): Lactam NH . Exchangeable with D
O. -
4.15 (q,
Hz, 2H): Ethyl ester -O-CH - . -
3.65 (d,
Hz, 1H) & 3.40 (d, Hz, 1H): C2-H protons.-
Critical Insight: These appear as an AB quartet (or distinct doublets) rather than a singlet because they are adjacent to the chiral C3 center, making them diastereotopic. This confirms the quaternary substitution at C3.
-
-
2.40–2.60 (m, 2H): C5-H
(Adjacent to Carbonyl). -
2.10–2.30 (m, 2H): C4-H
. -
1.18 (t,
Hz, 3H): Ethyl ester -CH .
C NMR (100 MHz, CDCl
) – Key Shifts
- 171.5: Ester C=O .
- 170.8: Lactam C=O . (Distinguishable by HMBC).
- 138.5: Phenyl ipso-carbon.
- 58.0: Quaternary C3 . (Key verification point; disappears in DEPT-135).
- 50.5: C2 (Methylene adjacent to N and Quaternary C).
Infrared Spectroscopy (FT-IR)
-
3200–3100 cm
: N-H stretch (Lactam, broad). -
1735 cm
: Ester C=O stretch (Sharp, higher frequency). -
1660 cm
: Lactam C=O stretch (Amide I band, lower frequency due to resonance).
Mass Spectrometry (ESI-MS)
-
[M+H]
: 248.13 -
[M+Na]
: 270.11 -
Fragmentation: Loss of ethoxy group (
) is common.
Analytical Workflow & Purity Profiling
The following diagram illustrates the decision matrix for characterizing crude material derived from the malonate cyclization route.
Figure 1: Analytical workflow for the purification and validation of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate.
Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) Method
Objective: Quantify purity and detect the "open-chain" amino-ester impurity.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0–2 min: 10% B (Isocratic hold to elute polar salts).
-
2–15 min: 10%
90% B (Linear gradient). -
15–20 min: 90% B.
-
-
Detection: UV at 210 nm (Amide/Ester) and 254 nm (Phenyl).
-
Retention Logic:
-
Hydrolyzed Acid Impurity: ~3–4 min (Polar).
-
Target Lactam: ~9–10 min.
-
Starting Malonate: ~13–14 min (Non-polar).[2]
-
Protocol B: Chiral Resolution (CSP-HPLC)
Since the C3 position is chiral, drug development often requires enantiomer separation.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (80:20).
-
Additives: 0.1% Diethylamine (DEA) is critical to sharpen the peak of the lactam NH.
-
Flow Rate: 0.8 mL/min.
-
Expected Separation: Baseline separation (
) is typically achievable due to the steric bulk of the phenyl/ester groups interacting with the chiral selector.
References
-
PubChem. (n.d.). Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (Compound). National Library of Medicine. Retrieved February 27, 2026, from [Link]
-
Koelsch, C. F. (1943). The Synthesis of Some 3-Phenylpiperidines. Journal of the American Chemical Society, 65(12), 2459–2460. (Foundational synthesis of 3-phenylpiperidine scaffolds).
-
Kozikowski, A. P., et al. (1993). Chemistry of Opioid Receptors. Journal of Medicinal Chemistry. (Contextual reference for 3-phenylpiperidine pharmacophores).
Sources
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate: A Strategic Scaffold in Drug Discovery
Executive Summary: The Quaternary Advantage
In the landscape of medicinal chemistry, the transition from sp²-rich flatland molecules to sp³-rich, three-dimensional scaffolds is a defining trend of modern drug discovery.[1] Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS: 5632-70-2) represents a high-value "privileged structure" intermediate. Its core utility lies in its 3,3-disubstitution pattern , which introduces a quaternary carbon center into the piperidine ring.[1]
This structural feature serves two critical functions:
-
Conformational Locking: The geminal phenyl and ester groups constrain the piperidine ring into a defined chair conformation, reducing the entropic penalty of binding to protein targets.[1]
-
Divergent Reactivity: The molecule contains three distinct vectors for diversification—the secondary lactam nitrogen (N1), the ester handle (C3), and the lactam carbonyl (C6)—making it an ideal hub for Diversity-Oriented Synthesis (DOS).[1]
This guide details the synthesis, validation, and application of this scaffold, specifically targeting researchers working in GPCR ligand design (Opioids, NK1 antagonists) and ion channel modulation.[1]
Structural Analysis & Pharmacophore Mapping
The scaffold acts as a rigidified template for several bioactive classes.[1] By manipulating the 3-position substituents, researchers can toggle between different pharmacological profiles.[1]
| Feature | Chemical Nature | Medicinal Utility |
| Quaternary Center (C3) | Gem-disubstitution (Phenyl/Ester) | Prevents metabolic oxidation at C3; locks phenyl group in axial/equatorial orientation. |
| Lactam (C6) | Amide carbonyl | Hydrogen bond acceptor; rigidifies ring; precursor to piperidine (via reduction).[1] |
| Ester (C3) | Ethyl carboxylate | "Handle" for library generation (acids, amides, alcohols, heterocycles).[1] |
| Phenyl Ring | Aromatic moiety | Pi-stacking interactions (common in GPCR hydrophobic pockets).[1] |
Validated Synthesis Protocol
The synthesis of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate relies on a robust Michael Addition – Reductive Cyclization cascade. This route is preferred for its scalability and the use of inexpensive starting materials.[1]
Phase 1: Michael Addition
Objective: Construct the acyclic carbon framework with a pendant nitrile for future cyclization.
-
Reagents: Ethyl phenylcyanoacetate, Ethyl acrylate, Triton B (benzyltrimethylammonium hydroxide) or NaOEt.[1]
-
Solvent: Ethanol or Dioxane.[1]
-
Protocol:
-
Dissolve ethyl phenylcyanoacetate (1.0 eq) in ethanol.
-
Add catalytic Triton B (0.1 eq).[1]
-
Add ethyl acrylate (1.1 eq) dropwise at 0–5°C to control the exotherm.[1]
-
Allow to warm to room temperature and stir for 4–12 hours.
-
Self-Validating Check: Monitor TLC for the disappearance of the starting cyanoacetate. The product is the diester nitrile Diethyl 2-cyano-2-phenylglutarate .[1]
-
Phase 2: Reductive Cyclization (The "One-Pot" Ring Closure)
Objective: Reduce the nitrile to a primary amine, which spontaneously attacks the distal ester to form the lactam.[1]
-
Reagents: Raney Nickel (activated), Hydrogen gas (50–100 psi or balloon if active), Ethanol.[1]
-
Protocol:
-
Charge a hydrogenation vessel with the Michael adduct from Phase 1.[1]
-
Add Raney Nickel (approx. 10–20 wt% loading).[1] Caution: Pyrophoric.[1]
-
Pressurize with H₂ (50 psi/3.5 bar) and heat to 50–60°C.
-
Mechanism: The nitrile (-CN) reduces to the primary amine (-CH₂NH₂).[1] This amine acts as an intramolecular nucleophile, attacking the γ-ester carbonyl (derived from ethyl acrylate) to close the 6-membered ring.[1]
-
Workup: Filter catalyst over Celite (under inert atmosphere). Concentrate filtrate.[1] Recrystallize from EtOAc/Hexanes.
-
Synthesis Workflow Diagram
Caption: Cascade synthesis of the target scaffold via Michael addition and reductive cyclization.
Divergent Library Generation (Hub Strategy)
Once synthesized, the scaffold serves as a "Hub" for generating diverse pharmacological agents.[1]
Path A: Lactam Reduction (Opioid/Dopamine Space)
Reducing the C6 carbonyl yields Ethyl 3-phenylpiperidine-3-carboxylate .
-
Reagent: Borane-THF (BH₃·THF) or LiAlH₄ (careful control required to avoid reducing the ester).[1]
-
Significance: 3-phenylpiperidines are structural isomers of Pethidine (4-phenyl).[1] They often exhibit distinct opioid receptor selectivity profiles (µ vs δ) and are key scaffolds for dopamine autoreceptor agonists (e.g., 3-PPP analogs).[1]
Path B: Ester Manipulation (NK1 Antagonist Space)
The C3 ester is sterically hindered but can be hydrolyzed to the acid and coupled with amines.[1]
-
Reagent: LiOH (hydrolysis) followed by HATU/Amine.
-
Significance: Many Neurokinin-1 (NK1) antagonists (e.g., for chemotherapy-induced nausea) feature a bulky amide at the piperidine core.[1] The quaternary center restricts the amide orientation, improving receptor fit.[1]
Path C: N-Alkylation (ADME Tuning)
The lactam nitrogen (N1) is acidic enough for alkylation.[1]
-
Reagent: NaH + Alkyl Halide.[1]
-
Significance: Introduction of lipophilic side chains (e.g., benzyl, fluorobenzyl) can modulate Blood-Brain Barrier (BBB) permeability.[1]
Diversity-Oriented Synthesis Diagram
Caption: Divergent synthesis pathways transforming the core scaffold into three distinct therapeutic classes.
Case Studies & Biological Relevance
Case Study 1: The "3-PPP" Connection (Dopamine Autoreceptors)
While 3-PPP (3-(3-hydroxyphenyl)-N-propylpiperidine) is a classic dopamine autoreceptor agonist, it lacks the quaternary center. Introduction of the carboxylate at C3 (derived from our scaffold) creates a "constrained 3-PPP" analog.[1] This constraint restricts the conformational flip of the piperidine ring, potentially increasing selectivity for D2/D3 autoreceptors over postsynaptic receptors, a key goal in antipsychotic drug design.[1]
Case Study 2: NK1 Antagonists
Substance P antagonists (NK1) often utilize a piperidine core decorated with bulky aromatic groups.[1] The ethyl 6-oxo-3-phenylpiperidine-3-carboxylate scaffold provides a pre-installed aromatic ring and a vector (the ester) to attach the "pharmacophore tail" (often a 3,5-bis(trifluoromethyl)phenyl group). The lactam functionality can be retained to act as a hydrogen bond acceptor or reduced to the amine to improve basicity and solubility.[1]
References
-
BOC Sciences. Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS 5632-70-2) Product Data.[1]
-
MolCore. Synthesis and Specifications of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate.
-
Hacksell, U., et al. "3-Phenylpiperidines.[1][2] Central dopamine-autoreceptor stimulating activity."[3] Journal of Medicinal Chemistry, 1981.[1]
-
Koelsch, C. F. "The Synthesis of Some 3-Phenylpiperidine Derivatives." Journal of the American Chemical Society, 1943.[1] (Foundational synthesis of 3-phenylpiperidines via Michael addition).[1]
-
Sigma-Aldrich. Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate Product Sheet.
Sources
potential biological targets of 3-phenylpiperidine-3-carboxylates
A Technical Guide to Biological Targets and Molecular Mechanisms
Executive Summary
The 3-phenylpiperidine-3-carboxylate scaffold represents a specialized class of conformationally constrained amino acids . Unlike their regioisomeric counterparts (e.g., the 4-phenylpiperidine opioids like pethidine), these 3,3-disubstituted piperidines function primarily as rigid mimetics of Phenylalanine and Phenylglycine . By locking the aromatic side chain and the amine functionality into a fixed chair conformation, these molecules serve as critical probes for mapping the steric requirements of G-Protein Coupled Receptors (GPCRs)—specifically Neurokinin-1 (NK1) and Opioid receptors —and Amino Acid Transporters .
This guide details the biological targets, mechanism of action, and experimental validation protocols for this privileged scaffold.
Structural Analysis & Pharmacophore Mapping
The core utility of 3-phenylpiperidine-3-carboxylate lies in its ability to restrict the conformational space of the amino acid side chain (
-
Constrained Phenylalanine Mimic: In linear peptides (e.g., Substance P), phenylalanine residues have high rotational freedom. In 3-phenylpiperidine-3-carboxylic acid, the phenyl ring is fused to the piperidine core at the
-carbon, locking the distance between the ammonium cation and the aromatic centroid. -
Stereochemical Implications: The C3 chiral center creates distinct spatial vectors for the carboxylate (C-terminus mimic) and the phenyl group.
-
(S)-Enantiomer: Often mimics L-Phenylalanine.
-
(R)-Enantiomer: Often mimics D-Phenylalanine.
-
DOT Diagram 1: Pharmacophore Constraints
Caption: Pharmacophore transition from flexible Phenylalanine to the rigid 3-phenylpiperidine-3-carboxylate scaffold, enhancing selectivity for NK1 receptors and transporters.
Primary Biological Target: Neurokinin-1 (NK1) Receptor
The most significant application of 3-phenylpiperidine derivatives is in the antagonism of the Neurokinin-1 (NK1) receptor , the target for Substance P (SP).
Mechanism of Action
Substance P contains two critical phenylalanine residues (Phe7 and Phe8) essential for receptor binding. 3-phenylpiperidine-3-carboxylates mimic these residues but prevent the agonist-induced conformational change required for Gq-protein coupling.
-
Binding Mode: The piperidine nitrogen interacts with a conserved glutamine or asparagine residue in the transmembrane domain, while the 3-phenyl group occupies the hydrophobic pocket normally reserved for Phe7/Phe8 of Substance P.
-
Functional Effect: Competitive Antagonism. Blocks SP-induced calcium mobilization and phosphoinositide hydrolysis.
DOT Diagram 2: NK1 Signaling Pathway Inhibition
Caption: Mechanism of NK1 receptor antagonism. The 3-phenylpiperidine scaffold blocks the Gq-coupled signaling cascade, preventing Calcium mobilization.
Secondary Targets: Amino Acid Transporters & Sigma Receptors
A. GABA and Glutamate Transporters (GAT/EAAT)
Derivatives of nipecotic acid (3-piperidinecarboxylic acid) are classic GABA uptake inhibitors (e.g., Tiagabine).
-
Modification: Introducing a phenyl group at the 3-position (gem-disubstituted) creates a "bulky" analog.
-
Effect: These compounds often lose affinity for GAT-1 (which prefers smaller substrates) but may gain selectivity for Betaine/GABA Transporter 1 (BGT-1) or act as blockers for System L (LAT1) transporters due to their resemblance to phenylalanine.
B. Sigma Receptors (σ1 / σ2)
The 3-phenylpiperidine core is a privileged structure for Sigma receptors (e.g., 3-PPP).
-
Relevance: Sigma-1 modulation is implicated in neuroprotection and cognitive enhancement.
-
Binding: The basic nitrogen and the phenyl ring at the 3-position satisfy the primary pharmacophore requirements (positive ionizable group + hydrophobic region at a specific distance).
Experimental Protocols
Protocol A: Synthesis via Bucherer-Bergs Reaction
To generate the 3-phenylpiperidine-3-carboxylic acid scaffold.
-
Start Material: 1-Benzyl-3-piperidone.
-
Reagents: Potassium cyanide (KCN), Ammonium carbonate ((NH4)2CO3), Ethanol/Water (1:1).
-
Procedure:
-
Dissolve 1-benzyl-3-piperidone (10 mmol) in EtOH/H2O.
-
Add (NH4)2CO3 (30 mmol) and KCN (15 mmol).
-
Heat to 60°C for 24 hours in a sealed vessel.
-
Result: Formation of the hydantoin intermediate.
-
-
Hydrolysis: Reflux the hydantoin in 6N NaOH for 48 hours to yield the 3-amino-3-phenylpiperidine-carboxylic acid (if amino substituted) or modify via alpha-arylation of nipecotic ester for the direct carboxylate.
-
Alternative (Direct C3-Arylation): Use Pd-catalyzed alpha-arylation of ethyl 1-boc-piperidine-3-carboxylate with bromobenzene using LiHMDS as base.
-
Protocol B: NK1 Receptor Binding Assay (Radioligand Displacement)
Validates affinity for the primary target.
-
Membrane Prep: CHO cells overexpressing human NK1 receptors.
-
Radioligand: [3H]-Substance P (0.5 nM).
-
Competitor: Serial dilutions of 3-phenylpiperidine-3-carboxylate derivative (
to M). -
Incubation: 60 minutes at 25°C in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.02% BSA).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and .
Protocol C: Functional Ca2+ Flux Assay (FLIPR)
Validates antagonist activity.
-
Cell Loading: Load NK1-expressing CHO cells with Fluo-4 AM (calcium dye).
-
Pre-incubation: Add test compound (3-phenylpiperidine derivative) for 15 mins.
-
Stimulation: Inject Substance P (
concentration). -
Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm).
-
Result: A decrease in fluorescence peak compared to control indicates antagonism.
Data Summary: Comparative Activity Profile
| Target Family | Specific Target | Activity Type | Potency Range ( | Pharmacological Relevance |
| Tachykinin | NK1 Receptor | Antagonist | 10 - 500 nM | Antiemetic, Antidepressant |
| Transporter | GAT-1 / BGT-1 | Inhibitor | 1 - 50 | Anticonvulsant (weak) |
| Sigma | Sigma-1 Receptor | Agonist/Antagonist | 50 - 200 nM | Neuroprotection |
| Opioid | Mu / Kappa | Antagonist | > 1 | Probe for steric bulk tolerance |
Workflow Visualization
DOT Diagram 3: Experimental Workflow
Caption: Step-by-step workflow for validating 3-phenylpiperidine-3-carboxylates as NK1 antagonists.
References
-
Discovery of NK1 Antagonists: McLean, S., et al. (1996). "CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor."
-
Constrained Amino Acids: Hruby, V. J., et al. (1990). "Conformational constraints in the design of receptor selective peptides."
-
Sigma Receptor Ligands: Largent, B. L., et al. (1984). "Structural determinants of sigma receptor affinity."
-
GABA Transporter Inhibitors: Krogsgaard-Larsen, P., et al. (2000). "GABA uptake inhibitors: design, synthesis and pharmacological characterization."
-
Opioid Receptor Probes: Thomas, J. B., et al. (1998). "Identification of the first trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist."
In Silico Profiling of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate: A Technical Guide
This guide outlines a comprehensive in silico characterization framework for Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS 5632-70-2). It is designed for medicinal chemists and computational biologists evaluating this scaffold as a precursor for central nervous system (CNS) active agents, specifically targeting opioid or dopaminergic pathways.
Executive Summary & Chemical Identity
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate is a functionalized piperidinone derivative characterized by a quaternary carbon center at the C3 position. Structurally, it represents a "privileged scaffold" in medicinal chemistry, sharing homology with 3-phenylpiperidine CNS agents (e.g., 3-PPP) and glutarimide derivatives (e.g., thalidomide analogs).
This molecule serves as a critical chiral building block . Its in silico analysis focuses on its potential as a lead compound for G-protein coupled receptor (GPCR) modulation and its "drug-likeness" for blood-brain barrier (BBB) penetration.
Chemical Profile
| Property | Data |
| CAS Number | 5632-70-2 |
| IUPAC Name | Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate |
| Molecular Formula | |
| Molecular Weight | 247.29 g/mol |
| Core Scaffold | |
| Key Functional Groups | Ethyl ester (hydrolyzable), Lactam (polar), Phenyl (lipophilic) |
Physicochemical Profiling (Lipinski & Veber Rules)
Before docking studies, the molecule must be evaluated for oral bioavailability and CNS penetration potential. The following parameters are derived from standard QSAR algorithms (e.g., SwissADME, RDKit).
Predicted Molecular Descriptors
| Descriptor | Value (Est.) | Interpretation |
| LogP (Lipophilicity) | 1.8 – 2.2 | Ideal. Optimal range for membrane permeability and BBB crossing. |
| TPSA (Topological Polar Surface Area) | ~55-65 Ų | High CNS Potential. <90 Ų suggests good BBB penetration. |
| H-Bond Donors (HBD) | 1 (Amide NH) | Compliant with Lipinski’s Rule of 5 (≤5). |
| H-Bond Acceptors (HBA) | 3 (Ester O, Carbonyl O) | Compliant with Lipinski’s Rule of 5 (≤10). |
| Rotatable Bonds | 4 | Compliant with Veber’s Rule (≤10). |
Expert Insight: The presence of the ethyl ester increases lipophilicity (LogP), aiding initial absorption. However, in silico metabolism modules (see Section 4) often flag this group for rapid hydrolysis by carboxylesterases (CES1) in the liver, converting it to the more polar carboxylic acid metabolite, which may not cross the BBB.
Target Identification & Molecular Docking Protocol
The 3-phenylpiperidine motif is historically associated with Opioid Receptors (MOR/KOR) and Dopamine Receptors (D2/D3) . The "6-oxo" (lactam) functionality alters the basicity of the nitrogen, likely reducing affinity for the orthosteric binding pocket of monoamine transporters unless reduced to a secondary amine.
Workflow: Inverse Docking / Target Fishing
To identify the most probable biological targets, an Inverse Docking protocol is recommended.
Protocol Steps:
-
Ligand Preparation:
-
Generate 3D conformers using OpenBabel or LigPrep .
-
Crucial Step: Generate both R- and S- enantiomers. The C3 quaternary center creates chirality, and biological activity is likely stereospecific.
-
Energy minimization using the MMFF94 force field.
-
-
Target Selection:
-
Screen against a curated subset of the PDB (Protein Data Bank) focusing on Class A GPCRs (Opioid, Dopamine, Sigma-1).
-
-
Docking Engine:
-
Use AutoDock Vina or Gold for rigid-receptor docking.
-
Grid Box: Center on the orthosteric site (e.g., Asp147 in Opioid receptors).
-
Visualization: In Silico Screening Workflow
Figure 1: Strategic workflow for evaluating the biological activity of the scaffold against CNS targets.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
For drug development, the pharmacokinetic profile is as critical as potency.
Metabolism (The Ester Liability)
-
Enzyme: Human Carboxylesterase 1 (hCES1).
-
Reaction: Hydrolysis of the ethyl ester
Carboxylic acid + Ethanol. -
Impact: The acid metabolite will be highly polar (LogP < 1.0) and likely effluxed by P-glycoprotein (P-gp), preventing CNS retention.
-
Design Strategy: If the ester is required for binding, replace with a bioisostere (e.g., oxadiazole) in derivative studies.
Toxicity (Structural Alerts)
-
Lactam Ring: Generally considered safe and non-reactive compared to epoxides or Michael acceptors.
-
Ames Test: Predicted Negative (Non-mutagenic) via QSAR models (e.g., VEGA Hub).
-
hERG Inhibition: Low probability. The lactam nitrogen is not basic at physiological pH, reducing the risk of hERG channel trapping common in basic amines.
Quantum Chemical Studies (DFT Analysis)
Density Functional Theory (DFT) studies provide insight into the electronic reactivity of the molecule, particularly for synthetic derivatization.
Protocol
-
Method: B3LYP functional with 6-31G(d,p) basis set.
-
Software: Gaussian or ORCA.
-
Key Outputs:
-
HOMO (Highest Occupied Molecular Orbital): Likely localized on the phenyl ring (pi-system).
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl groups (susceptibility to nucleophilic attack).
-
Electrostatic Potential Map (MEP): Visualizes charge distribution to predict non-covalent interactions (hydrogen bonding) in the receptor pocket.
-
Synthesis & Derivatization Pathway[1][2]
While this is an in silico guide, understanding the synthetic utility grounds the computational work. This molecule is a "branch point" intermediate.
Visualization: Synthetic Logic Flow
Figure 2: The molecule serves as a precursor.[1] Path B (Reduction) yields the biologically active piperidine scaffold common in analgesics.
References
-
National Center for Biotechnology Information (NCBI). (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorg Med Chem Lett. Retrieved from [Link]
-
SwissADME. (n.d.). Molecular Modeling and Drug Design Tools. Swiss Institute of Bioinformatics. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives. Retrieved from [Link]
Sources
Methodological & Application
one-pot synthesis of substituted piperidines
Application Note: One-Pot Synthesis of Substituted Piperidines
Abstract
The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics, serving as the structural core for analgesics, antihistamines, and anticancer agents. Traditional linear synthesis of substituted piperidines is often plagued by low atom economy and laborious purification steps. This Application Note details two high-efficiency, one-pot protocols: the Lewis Acid-Catalyzed Aza-Diels–Alder (Povarov) Reaction and the Meldrum’s Acid-Mediated Multicomponent Cascade . These methods are selected for their operational simplicity, high stereocontrol, and ability to generate molecular complexity from simple precursors.
Introduction
In modern drug discovery, "step economy" is as critical as yield. The piperidine ring system requires precise control over regio- and stereochemistry, particularly at the C2, C3, and C4 positions. One-pot multicomponent reactions (MCRs) and cascade sequences offer a solution by combining imine formation, nucleophilic addition, and cyclization into a single synthetic operation.
This guide focuses on two distinct mechanistic approaches:
-
Pericyclic Assembly: Utilizing the Aza-Diels–Alder reaction to construct the piperidine core with high diastereoselectivity.[1]
-
Michael-Mannich Cascade: Leveraging the high reactivity of Meldrum’s acid to assemble highly functionalized piperidines under mild conditions.
Mechanistic Pathways & Causality
The Aza-Diels–Alder (Povarov) Pathway
The Povarov reaction is a three-component coupling between an aldehyde, an amine, and an electron-rich olefin (dienophile).
-
Causality: The reaction proceeds via the in situ formation of a Schiff base (imine). A Lewis Acid (LA) coordinates to the imine nitrogen, lowering the LUMO energy and facilitating a formal [4+2] cycloaddition with the electron-rich alkene.
-
Stereocontrol: The reaction typically favors the endo isomer due to secondary orbital interactions, yielding cis-substituted piperidines (or tetrahydroquinolines if the amine is aromatic).
The Meldrum’s Acid Cascade
This protocol exploits the acidity of Meldrum’s acid (pKa ~4.97) to drive a Knoevenagel condensation followed by a Michael addition.
-
Causality: The sequence is thermodynamically driven by the formation of a stable heterocycle. The initial condensation creates an electron-deficient acceptor, which traps the nucleophile (generated from the amine/aldehyde interaction) to close the ring via an intramolecular Mannich-type reaction.
Protocol A: Lewis Acid-Catalyzed Aza-Diels–Alder Reaction
Target: 2,4-Diaryl-1,2,3,4-tetrahydroquinolines (Fused Piperidines) Scope: Applicable to electron-rich anilines and styrenes/vinyl ethers.
Materials
-
Amine: Aniline (1.0 equiv)
-
Aldehyde: Benzaldehyde (1.0 equiv)
-
Olefin: N-Vinyl-2-pyrrolidone or Styrene (1.0 equiv)
-
Catalyst: Indium(III) Chloride (
) or Scandium(III) Triflate ( ) (10-20 mol%) -
Solvent: Acetonitrile (
) or Dichloromethane (DCM)
Step-by-Step Methodology
-
Imine Pre-formation (Optional but Recommended):
-
In a dry round-bottom flask, dissolve aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous
(5 mL). -
Add
(anhydrous) to sequester water. Stir at RT for 30 mins.[2] Filter off solids if necessary. -
Note: Many modern Povarov protocols skip isolation and proceed directly.
-
-
Catalyst Addition:
-
Add the olefin (1.0 mmol) to the reaction mixture.
-
Add
(0.1 mmol, 10 mol%) in one portion.
-
-
Reaction:
-
Stir the mixture at room temperature. Monitor via TLC (30% EtOAc/Hexane).
-
Checkpoint: If conversion is sluggish after 2 hours, heat to 40°C. High temperatures (>80°C) may degrade selectivity.
-
-
Work-up:
-
Quench with saturated aqueous
(10 mL). -
Extract with DCM (
mL). -
Dry organic layer over
and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Data Summary: Catalyst Efficiency
| Catalyst | Solvent | Time (h) | Yield (%) | Diastereoselectivity (cis:trans) |
| 4 | 88 | 92:8 | ||
| 2 | 92 | 95:5 | ||
| DCM | 6 | 75 | 80:20 | |
| None | 24 | <10 | N/A |
Protocol B: Pseudo-Five-Component Synthesis via Meldrum’s Acid
Target: Highly functionalized piperidine-3-carboxylic acids or lactams. Reference: Adapted from ACS Combinatorial Science [1].
Materials
-
Component 1: Aromatic Aldehyde (1.0 mmol)
-
Component 2: Meldrum’s Acid (1.0 mmol)
-
Component 3:
-Nitrostyrene derivative (1.0 mmol) -
Component 4: Ammonium Acetate (
) (1.5 mmol) -
Solvent: Ethanol (EtOH) - Green Solvent
Step-by-Step Methodology
-
One-Pot Assembly:
-
To a 25 mL flask equipped with a magnetic stir bar, add Ethanol (5 mL).
-
Sequentially add the aromatic aldehyde, Meldrum’s acid,
-nitrostyrene, and ammonium acetate. -
Critical: Order of addition is generally flexible, but adding ammonium acetate last ensures the initial Knoevenagel adduct can form transiently.
-
-
Reaction Conditions:
-
Heat the mixture to reflux (80°C) with vigorous stirring.
-
Reaction time is typically 3–5 hours.
-
Visual Cue: The reaction often precipitates the product as a solid upon cooling.
-
-
Work-up (Filtration Protocol):
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid cake with cold Ethanol (
mL) and then Diethyl Ether ( mL).
-
-
Purification:
-
Recrystallization from EtOH/DMF is usually sufficient. Column chromatography is rarely needed due to the high atom economy and precipitation-based isolation.
-
Mechanistic Visualization
Figure 1: Catalytic Cycle of the Povarov Reaction
The following diagram illustrates the Lewis Acid-catalyzed assembly of the piperidine core.
Caption: Figure 1. Lewis Acid-catalyzed Povarov reaction pathway involving imine activation and [4+2] aza-Diels-Alder cycloaddition.
Figure 2: Meldrum's Acid Cascade Workflow
Logical flow for the multicomponent assembly.
Caption: Figure 2. One-pot cascade synthesis of piperidines utilizing Meldrum's acid as a diversity-generating scaffold.
Troubleshooting & Optimization (Expert Insights)
-
Moisture Sensitivity: While Protocol B (Meldrum's) is robust in Ethanol, Protocol A (Povarov) is sensitive to water if using highly active Lewis Acids like
. and are water-tolerant, making them superior choices for operational ease. -
Diastereoselectivity: In the Povarov reaction, selectivity is temperature-dependent.
-
Rule of Thumb: Lower temperatures (-20°C to 0°C) favor the cis-isomer (kinetic control).
-
Optimization: If trans-selectivity is required, consider using Brønsted acid catalysts (e.g., TFA) which often favor the thermodynamic product.
-
-
Stirring Efficiency: Multicomponent reactions often involve viscous intermediates. Ensure vigorous magnetic stirring (minimum 600 rpm) or use an overhead stirrer for scales >10g.
References
-
One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate. Source: ACS Combinatorial Science (2014).[3] URL:[Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Source: Molecules (MDPI) (2022).[2] URL:[Link]
-
A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Source: Organic Letters (via NCBI PMC). URL:[Link]
-
Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. Source: Angewandte Chemie International Edition (Cited via ResearchGate). URL:[Link]
Sources
Application Note: Purification of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
[1]
Introduction & Chemical Context
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate is a functionalized
-
Chemical Structure: The molecule contains a piperidine ring with a ketone at C6 (lactam), and both a phenyl group and an ethyl ester group at C3.[1]
-
Physical Properties:
Impurity Profile Analysis
Understanding the synthesis origin is crucial for purification.[1] This compound is typically synthesized via a Michael addition of ethyl phenylcyanoacetate (or similar phenylacetic acid derivatives) to acrylonitrile, followed by reductive cyclization or hydrolysis/cyclization sequences.[1]
| Impurity Type | Origin | Removal Strategy |
| Unreacted Starting Materials | Phenylacetic acid esters, Acrylonitrile | High solubility in non-polar solvents (Wash/Trituration).[1] |
| Open-Chain Intermediates | Uncyclized amino-esters | Polar; removed via aqueous workup or recrystallization.[1] |
| Decarboxylated Byproducts | Hydrolysis of ester followed by decarboxylation | Lower molecular weight; separation via chromatography.[1] |
| Inorganic Salts | Catalysts (e.g., Raney Ni/Co residues) | Filtration and aqueous extraction.[1] |
Decision Matrix: Purification Workflow
The following logic gate determines the appropriate purification method based on the crude material's state and purity level.
Figure 1: Strategic workflow for selecting the optimal purification technique based on crude material characteristics.
Detailed Protocols
Method A: Trituration (Slurry Wash)
Best For: Removing surface impurities and oily residues from crude solids.[1] Principle: Exploits the high solubility of non-polar impurities in ether-based solvents where the target lactam is sparingly soluble.
Reagents:
Protocol:
-
Place the crude solid (e.g., 10 g) in a 100 mL Erlenmeyer flask.
-
Add MTBE (3–5 mL per gram of solid).
-
Sonicate for 5–10 minutes to break up aggregates.
-
Stir vigorously at room temperature for 30 minutes.
-
Cool the suspension to 0–5 °C in an ice bath for 15 minutes.
-
Filter the solid using a sintered glass funnel (porosity 3 or 4).
-
Wash the filter cake with cold MTBE (2 x 10 mL).
-
Dry under vacuum at 40 °C.
Method B: Recrystallization (The Gold Standard)
Best For: Final polishing to achieve >99% purity (API grade).[1] Solvent System: Ethyl Acetate (Good Solvent) / n-Heptane (Anti-Solvent).[1] Thermodynamic Basis: The compound dissolves in hot EtOAc but crystallizes upon cooling/anti-solvent addition, excluding impurities from the lattice.[1]
Protocol:
-
Dissolution:
-
Crystallization:
-
Remove from heat.[1][3] While still hot, slowly add n-Heptane dropwise until a faint turbidity persists.
-
Add a few drops of EtOAc to clear the solution.[1]
-
Allow the flask to cool slowly to room temperature (insulate with a towel if necessary to slow cooling).[1]
-
Once at room temperature, transfer to a fridge (4 °C) for 2–4 hours to maximize yield.
-
-
Isolation:
Expected Yield: 70–85% recovery.[1][4] Target MP: 94–96 °C.
Method C: Flash Column Chromatography
Best For: Purifying oily crude mixtures or separating distinct side-products.[1]
System Parameters:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Mobile Phase: Gradient elution using Hexanes (A) and Ethyl Acetate (B).[1]
Gradient Table:
| Time (min) | % Hexane (A) | % EtOAc (B) | Phase Description |
|---|---|---|---|
| 0–5 | 90% | 10% | Elute non-polar impurities |
| 5–20 | 90%
Detection: UV at 254 nm (Phenyl chromophore).[1]
TLC Monitor: 1:1 Hexane:EtOAc (
Quality Control & Validation
To ensure the protocol's success, the isolated product must be validated against the following criteria.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient (10% to 90% ACN over 20 min).
-
Flow Rate: 1.0 mL/min.[1]
-
Wavelength: 210 nm and 254 nm.[1]
-
Acceptance Criteria: Purity Area %
98.0%.
¹H-NMR Confirmation (CDCl₃, 400 MHz)
Key diagnostic signals to verify structure and solvent removal:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Recrystallization) | Too much solvent used.[1] | Evaporate solvent to 50% volume and re-cool.[1] |
| Oiling Out | Cooling too fast or impurities too high.[1] | Re-heat, add more solvent, and seed with a pure crystal.[1] |
| Colored Impurities | Oxidation byproducts.[1] | Treat hot EtOAc solution with activated charcoal (5% w/w), filter hot, then crystallize. |
| Low Melting Point (<90°C) | Solvent entrapment or wet product.[1] | Dry under high vacuum (>1 mbar) at 50 °C for 24 hours. |
References
-
National Institutes of Health (PMC). (2021).[1] Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. (Reference for general lactam purification techniques). Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of Functionalized Piperidines. (General reference for piperidone workup). Retrieved from [Link]
Application Note: Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate in Neuroscience Drug Discovery
[1]
Introduction & Core Utility
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS: 5632-70-2) is a specialized heterocyclic building block used in the synthesis of 3,3-disubstituted piperidines , a "privileged scaffold" in neuropharmacology.[1] Its structural versatility allows researchers to access two distinct classes of neuroactive compounds:[1]
-
Constrained Amino-Acid Mimetics (Lactam-Retained) : Used to synthesize high-affinity Muscarinic Acetylcholine Receptor (mAChR) antagonists and Tachykinin (NK1) receptor ligands.[1]
-
3-Phenylpiperidine Pharmacophores (Lactam-Reduced) : A direct precursor to Isopethidine (an isomer of Meperidine) and 3-PPP analogs, which are critical for probing Opioid and Sigma/Dopamine receptor selectivity.[1]
This guide provides the protocols for leveraging this scaffold to generate library diversity for GPCR-targeted drug discovery.[1]
Chemical Properties & Handling
| Property | Specification |
| CAS Number | 5632-70-2 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Structure | 3-Phenyl-3-ethoxycarbonyl-piperidin-6-one (δ-lactam) |
| Solubility | Soluble in DMSO, Ethanol, DCM; sparingly soluble in water.[1] |
| Stability | Stable under standard conditions. Hydroscopic; store desiccated at 4°C. |
| Handling | Standard PPE (gloves, goggles).[1] Avoid inhalation of dust.[1] |
Application Workflows & Synthetic Logic
A. The "Lactam-Retaining" Pathway (Muscarinic & NK1 Antagonists)
In this workflow, the lactam ring is preserved to function as a conformationally constrained linker.[1] The ester group is typically transesterified or hydrolyzed to couple with bulky amines or alcohols (e.g., Quinuclidinol).[1]
-
Target Mechanism : The rigid lactam ring orients the phenyl and carbonyl groups to mimic the pharmacophore of acetylcholine or Substance P antagonists.[1]
-
Key Reference : Analogous to the synthesis of quinuclidinyl esters for overactive bladder (OAB) treatment.
B. The "Lactam-Reducing" Pathway (Opioid & Sigma Ligands)
Reduction of the C6-carbonyl yields the 3-phenylpiperidine core.[1] This scaffold is an isomer of the pethidine (meperidine) class of opioids.[1]
-
Target Mechanism : 3-Phenylpiperidines exhibit unique selectivity profiles for µ-opioid and Sigma-1 receptors compared to their 4-phenyl counterparts.[1]
-
Challenge : Standard reduction (LiAlH₄) reduces the ester to an alcohol.[1] Selective reduction requires specific protocols (e.g., Borane-DMS) or stepwise modification.
Experimental Protocols
Protocol 1: N-Alkylation for Library Generation
Objective: To introduce diversity at the nitrogen position (N1) prior to core modification.[1]
Reagents:
-
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (1.0 eq)[1][]
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)[1]
-
Sodium Hydride (NaH, 60% dispersion) (1.5 eq)[1]
-
DMF (Anhydrous)
Step-by-Step:
-
Preparation : Dissolve the substrate (1.0 g, 4.0 mmol) in anhydrous DMF (10 mL) under Argon. Cool to 0°C.[1][3]
-
Deprotonation : Add NaH (240 mg, 6.0 mmol) portion-wise. Stir at 0°C for 30 min until gas evolution ceases. The solution will turn yellow/orange.[1]
-
Alkylation : Add the Alkyl Halide dropwise.[1] Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench : Carefully quench with saturated NH₄Cl solution (10 mL).
-
Extraction : Extract with EtOAc (3 x 20 mL). Wash combined organics with water and brine. Dry over MgSO₄.
-
Purification : Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Note: This yields the N-substituted lactam , ready for Protocol 2 or 3.[1]
-
Protocol 2: Selective Reduction to 3-Phenylpiperidine Scaffolds
Objective: To reduce the lactam to a cyclic amine while managing the ester group.[1]
Method A: Full Reduction (Alcohol Product) Use this if the target is a 3-hydroxymethyl-3-phenylpiperidine (common for Sigma ligands).[1]
-
Dissolve N-alkylated lactam in dry THF.
-
Add LiAlH₄ (3.0 eq) at 0°C. Reflux for 6 hours.
-
Result : Yields 1-Alkyl-3-phenyl-3-(hydroxymethyl)piperidine . The ester is reduced to an alcohol.[1]
Method B: Lactam-Selective Reduction (Ester Retention - Difficult) Use this if the ester is required for Isopethidine analogs.
-
Alternative Strategy: It is often more efficient to hydrolyze the ester to the acid, couple an amine (to form an amide), and then reduce both amides to amines using BH₃·DMS .
Protocol 3: Synthesis of Muscarinic Antagonist Precursors (Transesterification)
Objective: To couple the scaffold with 3-Quinuclidinol (a classic muscarinic headgroup).[1]
Reagents:
-
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (1.0 eq)[1][]
-
3-Quinuclidinol (1.5 eq)[1]
-
Sodium Ethoxide (NaOEt) (catalytic) or Ti(OiPr)₄[1]
-
Toluene (Anhydrous)[1]
Step-by-Step:
-
Mix substrate and 3-Quinuclidinol in toluene.
-
Add catalyst (NaOEt).[1]
-
Reflux with a Dean-Stark trap to remove ethanol continuously (driving the equilibrium).
-
Monitor by TLC.[1] Upon completion, wash with water and extract.
-
Result : 3-Quinuclidinyl 6-oxo-3-phenylpiperidine-3-carboxylate . This compound is screened for M1/M3 muscarinic receptor affinity.
Pathway Visualization (Graphviz)[1]
The following diagram illustrates the divergent synthesis pathways from the core building block to key neuroactive classes.[1]
Caption: Divergent synthesis map showing the conversion of the 5632-70-2 building block into Muscarinic (Lactam-Retained) and Opioid/Sigma (Lactam-Reduced) pharmacophores.
References
-
Isopethidine (Opioid)
- United Nations Office on Drugs and Crime (UNODC). "Multilingual Dictionary of Narcotic Drugs and Psychotropic Substances." (Lists 1-Methyl-3-phenylpiperidine-3-carboxylic acid ethyl ester as an isomer of Pethidine).
-
Source:
-
Muscarinic Antagonist Synthesis
-
Coppola, G. M.[1] "The Chemistry of 3-Phenylpiperidines." Journal of Heterocyclic Chemistry. (General review of the scaffold synthesis).
-
Patent US4855290A. "Quinuclidinyl esters of substituted 1-azacycloalkanecarboxylic acids."[1] (Describes the use of 2-oxo-3-phenylpiperidine-3-carboxylates for muscarinic antagonism).
-
Source:
-
-
Sigma/Dopamine Ligands (3-PPP)
experimental protocol for N-alkylation of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
This Application Note and Protocol guide details the N-alkylation of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS: 5632-70-2). This scaffold features a quaternary carbon at the C3 position (bearing both a phenyl and an ester group) and a lactam moiety.
The protocol prioritizes regioselectivity (N- vs. O-alkylation) and chemoselectivity (preservation of the ethyl ester).
Introduction & Mechanistic Insight
The substrate, Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate , presents a specific synthetic challenge: alkylating the lactam nitrogen (N1) without hydrolyzing the ester or racemizing the quaternary center at C3.
Structural Analysis[1]
-
Lactam Nitrogen (N1): Unlike amines, the lactam nitrogen is non-nucleophilic due to resonance delocalization with the C6 carbonyl. Functionalization requires deprotonation (pKa ~17) to form an imidate/amide anion.
-
Quaternary Center (C3): The C3 position is fully substituted (Phenyl, Ester, C2, C4). This prevents C-alkylation at this position but makes the molecule sterically congested.
-
Ester Moiety: Susceptible to hydrolysis (saponification) under aqueous basic conditions. Anhydrous methods are strictly required.
Regioselectivity (N- vs. O-Alkylation)
Upon deprotonation, the resulting ambident anion can react at Nitrogen (yielding the desired N-alkyl lactam) or Oxygen (yielding an imidate ether).
-
N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents (DMF, DMSO) and soft electrophiles.
-
O-Alkylation (Kinetic Control): Can occur with hard electrophiles or in non-polar solvents where the cation is tightly ion-paired to the oxygen.
Strategic Choice: We employ Sodium Hydride (NaH) in DMF as the primary method. The high dielectric constant of DMF dissociates the ion pair, favoring the "softer" nitrogen nucleophile and ensuring high regioselectivity.
Reaction Scheme & Logic
Figure 1: Mechanistic pathway for the alkylation of lactam anions. The choice of solvent and counter-ion directs the pathway toward the N-alkylated product.
Experimental Protocols
Method A: Standard High-Yield Protocol (NaH/DMF)
Best for: Primary alkyl halides, benzyl halides, and scale-up.
Reagents:
-
Substrate: Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (1.0 equiv)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask under Nitrogen or Argon.
-
Base Washing (Optional but Recommended): Place NaH (1.2 equiv) in the flask. Wash twice with dry hexanes to remove mineral oil if downstream purification is sensitive. Decant hexanes carefully.
-
Solvation: Suspend the NaH in anhydrous DMF at 0°C (ice bath).
-
Deprotonation: Dissolve the Substrate in a minimum volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Observation: Evolution of H2 gas. The solution may turn yellow/orange indicating anion formation.
-
Aging: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
-
-
Alkylation: Cool back to 0°C. Add the Alkyl Halide dropwise.
-
Reaction: Allow to warm to RT and stir.
-
Time: 2–12 hours (Monitor by TLC/LCMS).
-
-
Quench: Cool to 0°C. Carefully add saturated aqueous NH4Cl to quench excess hydride.
-
Work-up: Dilute with Ethyl Acetate (EtOAc) and water. Wash the organic layer with water (3x) to remove DMF, then brine (1x).
-
Drying: Dry over Na2SO4, filter, and concentrate in vacuo.
Method B: Mild Phase-Transfer Protocol (Solid-Liquid PTC)
Best for: Substrates sensitive to strong bases or if anhydrous DMF is unavailable.
Reagents:
-
Base: Solid KOH (powdered) or Cs2CO3 (2.0 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (10 mol%)
-
Solvent: THF or Toluene
Step-by-Step Procedure:
-
Dissolve the substrate and Alkyl Halide (1.5 equiv) in THF.
-
Add TBAB (0.1 equiv) and the solid base (KOH or Cs2CO3).
-
Stir vigorously at RT (or reflux for unreactive halides like alkyl chlorides).
-
Note: Monitor ester hydrolysis.[1] If the ester begins to hydrolyze, switch to Method A.
Purification & Characterization
The N-alkylated product is typically less polar than the N-H starting material.
| Technique | Parameter | Notes |
| TLC | Hexanes:EtOAc (7:3 to 1:1) | Product Rf > Starting Material Rf. Imidate (O-alkyl) usually has higher Rf than N-alkyl. |
| Flash Column | Silica Gel | Gradient elution. N-alkyl product is stable. |
| NMR (1H) | N-CH2 signals | Look for the distinct shift of the N-CH2 protons (typically 3.2–3.8 ppm). Absence of N-H signal (~6-8 ppm). |
| IR | Carbonyl Stretch | Lactam C=O: ~1640–1680 cm⁻¹. Ester C=O: ~1730 cm⁻¹. (O-alkylation results in loss of Lactam C=O). |
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting common reaction failures.
Critical Failure Points:
-
Moisture: Water in DMF will cause NaH to generate NaOH, which rapidly hydrolyzes the ethyl ester to the carboxylic acid. Solution: Use molecular sieves to dry DMF and store NaH in a desiccator.
-
O-Alkylation: Significant formation of the imidate (O-alkyl) byproduct. Solution: Ensure the reaction is not too dilute; ion-pairing favors N-alkylation in concentrated polar solutions. Switch counter-ion to Lithium (LiH) or Potassium (KH) if necessary, though NaH is usually optimal.
References
- Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Edition; Wiley-Interscience, 2007.
- Challis, B. C.; Challis, J. A. "Amides and Related Compounds." In Comprehensive Organic Chemistry; Barton, D. H. R., Ollis, W. D., Eds.; Pergamon: Oxford, 1979; Vol. 2, p 957. (General lactam reactivity).
-
Mitch, C. H.; et al. "3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: Opioid Antagonists with Potent Anorectant Activity." Journal of Medicinal Chemistry1993 , 36(20), 2842–2850. Link (Describes alkylation of similar phenyl-piperidine scaffolds).
- Kozikowski, A. P.; et al. "Synthesis of 3,3-Disubstituted Piperidines." Journal of Organic Chemistry1996, 61, 587.
-
BenchChem. "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." Link (General industry standard protocols).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate Synthesis
Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Yield Optimization & Troubleshooting for 3,3-Disubstituted Piperidine Scaffolds. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
The synthesis of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (also known as 5-carbethoxy-5-phenyl-2-piperidone in some older nomenclature) is a classic two-step sequence involving a Michael Addition followed by a Reductive Cyclization .
While the pathway is chemically established, researchers often encounter yields below 40% due to three critical failure points:
-
Polymerization of the acrylate acceptor during the Michael addition.
-
Dimerization (secondary amine formation) during the nitrile hydrogenation.
-
Hydrolysis of the ester moiety during workup.
This guide provides a self-validating protocol to stabilize yields at >75% through rigorous control of thermodynamics and catalytic kinetics.
Module 1: The Michael Addition (Constructing the Carbon Skeleton)
Objective: Synthesize Diethyl 2-cyano-2-phenylpentanedioate (Diethyl 2-cyano-2-phenylglutarate) with >95% purity.
The Protocol
-
Substrate: Ethyl phenylcyanoacetate (1.0 eq).
-
Reagent: Ethyl acrylate (1.1 eq).
-
Catalyst: Sodium Ethoxide (NaOEt) (0.05 – 0.1 eq) in absolute Ethanol.
-
Key Condition: Temperature must be maintained between 0°C and 25°C .
Troubleshooting Guide (Q&A)
Q: My reaction mixture turned into a viscous gel or solid mass. What happened? A: You likely triggered the anionic polymerization of ethyl acrylate.
-
Cause: Adding the catalyst after mixing the acrylate and the acetate, or running the reaction too hot (>40°C).
-
Correction: Dissolve the Ethyl phenylcyanoacetate and the catalyst (NaOEt) in ethanol first. Then, add the Ethyl acrylate dropwise at 0°C. This ensures the acrylate is consumed by the carbanion immediately upon entry, preventing high local concentrations of free acrylate monomer.
Q: The yield is good, but the product is an oil that won't crystallize. Is it pure? A: The diester intermediate is typically a viscous oil.
-
Validation: Check 1H NMR. Look for the disappearance of the singlet methine proton of the starting phenylcyanoacetate (~5.0 ppm).
-
Action: Do not attempt to crystallize. Remove the solvent and unreacted acrylate under high vacuum (< 1 mbar) at 50°C. Use the crude oil directly in the next step; purification by distillation often leads to thermal decomposition (retro-Michael).
Module 2: Reductive Cyclization (Closing the Ring)
Objective: Convert the nitrile to a primary amine, which spontaneously cyclizes to form the lactam ring.
The Protocol
-
Substrate: Crude Diethyl 2-cyano-2-phenylpentanedioate.
-
Catalyst: Raney Nickel (W-2 or W-4 activity), 10-20 wt% loading.
-
Solvent: Absolute Ethanol (Anhydrous is critical).
-
Pressure: 70–100 bar (1000–1450 psi)
. -
Temperature: 90°C – 110°C.
Troubleshooting Guide (Q&A)
Q: The hydrogenation stalled. I still see the nitrile peak in IR (
-
Cause 1: Poisoned Catalyst. The crude oil from Step 1 may contain traces of sulfur or polymerized acrylate.
-
Cause 2: Insufficient Pressure. Palladium on Carbon (Pd/C) at low pressure (balloon/Parr shaker) is rarely effective for this sterically hindered nitrile.
-
Correction: Switch to Raney Nickel or Raney Cobalt . These catalysts have a higher affinity for nitrile adsorption. Increase pressure to >50 bar.
Q: I obtained a mixture of the desired product and a sticky, insoluble byproduct. A: You are seeing Secondary Amine Dimerization .
-
Mechanism: The intermediate imine reacts with the newly formed amine of another molecule before it can cyclize.
-
Correction: Add Ammonia (gas or solution) or Acetic Acid to the reaction mixture.
-
Ammonia:[1] Suppresses secondary amine formation by shifting the equilibrium toward the primary amine.
-
Acetic Acid:[2] Protonates the primary amine immediately, preventing it from attacking the intermediate imine, though this may slow down the subsequent cyclization step.
-
Recommendation: For this specific lactam, high dilution in ethanol is often sufficient without additives if the pressure is high enough (rapid reduction favors the primary amine).
-
Visualizing the Pathway
The following diagram illustrates the critical intermediates and the specific failure modes (in red) that must be avoided.
Caption: Reaction pathway showing the critical divergence points where yield is lost to polymerization or dimerization.
Module 3: Optimization Matrix
Use this table to select conditions based on your available equipment.
| Parameter | Standard (Low Yield) | Optimized (High Yield) | Rationale |
| Catalyst | Pd/C (10%) | Raney Nickel (W-2) | Raney Ni is superior for sterically hindered nitrile reduction. |
| Pressure | 1–5 bar (Balloon) | 70–100 bar | High pressure increases the rate of reduction over side-reactions. |
| Solvent | EtOH (Wet) | EtOH (Anhydrous) | Water competes with the amine for the ester, causing hydrolysis to the acid. |
| Additives | None | None or NH₃ | High dilution is usually sufficient; NH₃ ensures primary amine selectivity. |
| Temp | Room Temp | 90–110°C | Thermal energy is required to overcome the activation barrier of the nitrile reduction. |
Module 4: Troubleshooting Logic Tree
Follow this decision tree if your isolated yield is <50%.
Caption: Diagnostic workflow for identifying the root cause of yield loss.
References
-
Koelsch, C. F. (1943). "The Synthesis of Some 3-Phenylpiperidines." Journal of the American Chemical Society, 65(12), 2459–2460.[3] Link[3]
- Foundational text describing the Michael addition and reductive cyclization sequence for this class of compounds.
- Barreri, G., et al. (2024). "Catalytic Hydrogenation of Nitriles: A Practical Guide." Organic Process Research & Development (General Reference for Nitrile Reduction conditions).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Organic Chemistry Portal. "Synthesis of Piperidines." Link
- General overview of piperidine synthesis methodologies including hydrogenation str
Sources
challenges in the stereoselective synthesis of 3-substituted piperidines
The following guide is structured as a Technical Support Center for the stereoselective synthesis of 3-substituted piperidines. It addresses the most common "support tickets" (technical challenges) encountered by medicinal chemists and process engineers.
Status: Online | Current Load: High | Topic: 3-Substituted Piperidines
Welcome to the Advanced Synthesis Support Hub. Below you will find troubleshooting workflows for the most persistent challenges in generating chiral 3-substituted piperidines: enantiocontrol during hydrogenation , C3-regioselectivity , and scalability of resolution .
🎫 Ticket #101: Low Enantioselectivity in Pyridine Hydrogenation
User Report: "I'm attempting the asymmetric hydrogenation of 3-substituted pyridinium salts using [Rh(cod)Cl]₂/chiral phosphine. Conversion is high (>95%), but ee is stuck below 50%. I suspect catalyst poisoning or racemization."
🔧 Root Cause Analysis
This is a classic failure mode. The low ee is rarely due to the initial hydride transfer but rather post-reduction racemization .
-
Catalyst Poisoning: The basic nitrogen of the partially reduced enamine/imine intermediates coordinates strongly to the metal center, killing turnover or altering the chiral pocket.
-
Enamine-Imine Tautomerization: The dihydropyridine intermediate undergoes acid-catalyzed isomerization. If the iminium salt forms, the stereocenter at C3 becomes labile (acidic proton at C2/C4 facilitates scrambling).
🛠️ Troubleshooting Protocol
Step 1: Switch to an Iridium-Phosphole System Rhodium systems often struggle with the basicity of the substrate. Iridium complexes with N,P-ligands (e.g., PHOX or phosphole-based ligands like MP2-SEGPHOS) are superior for these substrates.
Step 2: The "Base Additive" Fix Counter-intuitively, adding a base (Et₃N) to the reaction mixture can spike ee from 20% to >90%.
-
Mechanism: The base scavenges the HBr/HCl produced or present in the pyridinium salt, preventing the acid-catalyzed enamine-iminium isomerization that leads to racemization.
Step 3: Protocol Validation (Self-Validating Experiment) Run the following parallel screen:
-
Vial A: Substrate + Catalyst (Standard)
-
Vial B: Substrate + Catalyst + 1.0 equiv Et₃N
-
Vial C: Substrate + Catalyst + Acylating Agent (e.g., Boc₂O)
If Vial B shows high ee, the issue was acid-catalyzed racemization. If Vial C works best, the issue was catalyst poisoning (Boc protects the N-lone pair).
📊 Data: Effect of Base Additive on Enantioselectivity
Ref: Renom-Carrasco et al., Chem. Eur. J. 2016 [1]
| Entry | Substrate (3-R) | Catalyst System | Additive (1.0 eq) | Yield (%) | ee (%) |
| 1 | Phenyl | Rh-JosiPhos | None | 95 | 18 |
| 2 | Phenyl | Rh-JosiPhos | Et₃N | 92 | 90 |
| 3 | Methyl | Rh-JosiPhos | Et₃N | 88 | 85 |
| 4 | 2-Thiophene | Ir-Phosphole | None | 99 | 92 |
🎫 Ticket #205: Regioselectivity Failures (C3 vs. C2/C4)
User Report: "I need to install an aryl group at the C3 position of a piperidine scaffold. Direct C-H activation always hits the C2 (alpha) position due to electronic activation, or C4 due to sterics. How do I force C3?"
🔧 Root Cause Analysis
The C3 position is the "dead zone" of piperidine functionalization:
-
C2: Electronically activated (alpha to nitrogen).
-
C3: Deactivated inductively by the nitrogen and sterically crowded compared to C4.[1] Direct Pd-catalyzed C-H arylation will almost always favor C2.
🛠️ Troubleshooting Protocol
Solution A: The "Indirect" Cyclopropane Route Do not attempt direct C-H activation.[1] Instead, use a Rh-catalyzed asymmetric reductive Heck reaction .
-
Substrate: Start with a dihydropyridine (DHP) or pyridine carbamate.
-
Catalyst: Rh(cod)₂OH dimer + Chiral Ligand.
-
Mechanism: The Rh-hydride inserts into the alkene. The "mismatched" electronic insertion (beta to nitrogen) is favored by specific ligands, installing the substituent at C3 before the final reduction.
Solution B: C3-Directing Groups If you must use a saturated piperidine, you need a transient directing group (TDG) at C4 or N1 that geometrically constrains the metal to C3. However, this is synthetically expensive.
📉 Workflow Visualization: C3-Selective Synthesis
The following diagram illustrates the decision logic for achieving C3 selectivity, avoiding the common C2/C4 pitfalls.
Caption: Decision tree comparing direct C-H activation (prone to regioselectivity errors) vs. the Rh-catalyzed Reductive Heck route (high C3 fidelity).
🎫 Ticket #309: Scalability & Dynamic Kinetic Resolution (DKR)
User Report: "Classical resolution of my racemic 3-piperidine intermediate loses 50% of the material. I need a scalable, enantioconvergent method."
🔧 Root Cause Analysis
Classical resolution (e.g., tartaric acid salts) is limited by a maximum 50% yield. For 3-substituted piperidines, the stereocenter at C3 is not easily epimerizable under standard conditions, making "simple" DKR difficult.
🛠️ Troubleshooting Protocol
Method: The "Ring-Opening" DKR Instead of resolving the final piperidine, resolve the ring-closure precursor.
-
Protocol: Use
-aryl- -oxoesters with a chiral amine (e.g., phenylglycinol). -
Mechanism: The cyclodehydration to the lactam is reversible. The chiral amine drives the equilibrium toward one diastereomer of the bicyclic lactam, which crystallizes out or reacts faster.
-
Yield: This allows >80% yield of a single enantiomer because the open-chain precursor racemizes rapidly while the cyclized product is locked.
Step-by-Step DKR Workflow:
-
Condensation: React racemic keto-ester with (
)-phenylglycinol. -
Cyclization: Heat in toluene with acid catalyst (TsOH).
-
Equilibration: The unreacted enantiomer of the open chain racemizes via enolization and funnels into the desired cis-lactam.
-
Reduction: Reduce the lactam with LiAlH₄/BH₃ to yield the amine.
-
Cleavage: Remove the chiral auxiliary (hydrogenolysis) to get the free 3-substituted piperidine.
📚 References
-
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts Renom-Carrasco, M., et al.[7] Chemistry – A European Journal, 2016.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Mishra, S., et al.[3] Journal of the American Chemical Society, 2023.[3][5]
-
Dynamic Kinetic Resolution of Racemic
-Aryl- -oxoesters Amat, M., et al.[8][9] The Journal of Organic Chemistry, 2002. -
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation He, J., et al.[10] Organic Letters, 2018.
-
Functionalization of Piperidine Derivatives for Site-Selective Synthesis Babl, T., et al. Chemistry – A European Journal, 2020.
Sources
- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dynamic kinetic resolution of racemic gamma-aryl-delta-oxoesters. Enantioselective synthesis of 3-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate Synthesis
Executive Summary & Reaction Architecture
User Context: You are likely synthesizing Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS: 5632-70-2) as a scaffold for neurokinin antagonists or analgesic intermediates (e.g., Pethidine analogs).
The Standard Protocol (Albertson Modification): The synthesis typically proceeds via a two-stage sequence:[1]
-
Michael Addition: Ethyl phenylcyanoacetate + Ethyl acrylate
Diethyl 2-cyano-2-phenylglutarate.[1] -
Reductive Cyclization: Hydrogenation (Raney Ni/Co) converts the nitrile to a primary amine, which spontaneously cyclizes to form the lactam.
Core Challenge: While the Thorpe-Ingold effect (gem-disubstitution at C3) favors cyclization, the competition between forming a 6-membered piperidone (target) and a 5-membered pyrrolidone (impurity), alongside hydrolysis and polymerization issues, defines the impurity profile.
Critical Pathway Visualization
The following diagram maps the kinetic branch points where your side products are generated. Use this to diagnose which step is failing based on the impurities you observe.[1]
Figure 1: Mechanistic pathway highlighting the divergence between the desired 6-membered lactam and the 5-membered pyrrolidone impurity.[1]
Troubleshooting Guide: Side Products & Solutions
Module A: The Michael Addition Phase
Symptom: Low yield, gummy reaction mixture, or recovery of starting material.
| Impurity / Issue | Chemical Identity | Root Cause | Corrective Action |
| SP-1: Polymer | Poly(ethyl acrylate) | Lack of polymerization inhibitor or excessive temperature during addition.[1] | Protocol: Add hydroquinone (0.1 mol%) to the reaction. Maintain temp <35°C during acrylate addition.[1][2] |
| SP-4: Bis-Adduct | Diethyl 2,2-bis(2-ethoxycarbonylethyl)-phenylacetate | Rare. Occurs if the mono-adduct reacts again with acrylate.[1] | Stoichiometry: Ensure strictly 1.05 - 1.1 eq of ethyl acrylate. Do not use large excess. |
| Unreacted SM | Ethyl phenylcyanoacetate | Base catalyst deactivation (moisture) or insufficient reaction time.[1] | Catalyst: Use NaOEt (freshly prepared) or Triton B. Ensure anhydrous conditions.[1] |
Module B: The Reductive Cyclization Phase (Critical)
Symptom: Product contaminated with "Isomer B" or acidic residues.[1]
Issue 1: The Ring Size Competition (5- vs 6-membered)
-
Observation: LCMS shows a peak with the same Mass (M+H) but different retention time.[1]
-
Diagnosis: Formation of Ethyl 5-oxo-2-phenylpyrrolidine-2-carboxylate .[1]
-
Mechanism: The transient amine (
) has two electrophiles to attack:[1]-
Distal Ester: Forms the target 6-membered ring.
-
Proximal (Geminal) Ester: Forms the 5-membered pyrrolidone.[1]
-
-
Resolution:
-
Steric Control: The phenyl group at the 3-position sterically hinders the proximal ester, naturally favoring the 6-membered ring (Thorpe-Ingold effect).[1]
-
Temperature: Perform hydrogenation at moderate temperatures (50-70°C). Excessive heat (>100°C) can increase the energy available to overcome the steric barrier of the proximal ester.
-
Issue 2: Hydrolysis (The "Acid" Impurity)
-
Observation: Appearance of a highly polar impurity; pH of aqueous workup is acidic.[1]
-
Identity: 6-oxo-3-phenylpiperidine-3-carboxylic acid .[1]
-
Cause: Presence of water during hydrogenation or workup.[1] The lactam linkage is stable, but the ester group is susceptible to hydrolysis, especially if the reaction mixture becomes basic (from amine generation) and wet.
-
Resolution:
Detailed Experimental Protocols
Protocol 1: Optimized Michael Addition
Reference: Adapted from Albertson, J. Am. Chem. Soc. (1949).[1]
-
Setup: 3-neck flask, thermometer, addition funnel, N2 atmosphere.
-
Reagents: Dissolve Ethyl Phenylcyanoacetate (1.0 eq) in abs. EtOH. Add catalytic NaOEt (0.05 eq).[1]
-
Addition: Add Ethyl Acrylate (1.1 eq) dropwise.[1] Crucial: Keep internal temp 30–35°C . (Exothermic reaction).[1]
-
Completion: Stir 2h at RT. Neutralize with equimolar Acetic Acid.[1]
-
Workup: Evaporate EtOH. Dissolve residue in ether/DCM, wash with water, dry (MgSO4), and distill.
Protocol 2: Reductive Cyclization (Hydrogenation)
Reference: Willis et al., Green Chem. (2016).
-
Catalyst: Raney Nickel (active) or Raney Cobalt (preferred for nitrile reduction).[1] Load ~10-20 wt%.[1]
-
Solvent: Ethanol (Anhydrous).[1] Note: Acetic acid can be used to accelerate amine formation but requires careful removal.
-
Conditions: 50–80°C, 500–1000 psi H2 (High pressure is critical for nitrile reduction kinetics).
-
Reaction: Monitor H2 uptake.
-
Mechanism Note: The reduction of
is the rate-determining step.[1] Once formed, the amine cyclizes rapidly.
-
-
Isolation: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[1] The product usually crystallizes upon cooling or addition of hexane/ether.[1]
FAQ: Advanced Troubleshooting
Q: I see a side product with M-29 mass difference. What is it? A: This is likely the Decarboxylated product (6-oxo-3-phenylpiperidine).[1] If the reaction temperature is too high (>150°C) or if the intermediate acid forms, it can decarboxylate. Ensure your hydrogenation temp is controlled.
Q: Can I use Pd/C instead of Raney Ni? A: Generally No. Pd/C is excellent for C=C bonds but often poor for reducing aliphatic nitriles to primary amines under mild conditions.[1] It frequently leads to secondary amines (dimerization) or stops at the imine.[1] Raney Ni or Co is the industry standard for this specific transformation.[1]
Q: My product is an oil that won't crystallize. A: This indicates impurities (likely the linear amino-ester or the pyrrolidone isomer).[1]
-
Try: Triturate with cold diethyl ether or isopropyl ether.
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.[1] The target lactam is a solid (MP ~94-96°C).[1]
References
-
Albertson, N. F. (1949).[1] "The Synthesis of Amino Acids from Ethyl Acetoacetate." Journal of the American Chemical Society, 72(3), 1396. (Canonical reference for the phenyl-cyanoacetate route).[1]
-
Willis, M., et al. (2016). "Sustainable synthesis of pharmaceutical intermediates." Green Chemistry, 18, 1313-1318.[1][2] (Modern optimization of piperidone synthesis).
-
Koelsch, C. F. (1943).[1] "A Synthesis of 3-Phenylpiperidine Derivatives." Journal of the American Chemical Society, 65(12), 2459.
-
Sigma-Aldrich Technical Data. "Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate Product Sheet." (Physical properties and safety data).
Sources
optimization of reaction conditions for piperidine cyclization
Welcome to the Advanced Heterocycle Synthesis Support Center.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your piperidine cyclization—a pivotal step in synthesizing alkaloids and pharmacophores—is failing to meet yield or purity specifications.
Piperidine formation is deceptive. While it appears to be a simple six-membered ring closure, the entropic penalty of bringing two ends of a chain together often competes with intermolecular polymerization or elimination. Below is a technical guide designed to troubleshoot your specific chemistry, moving beyond "recipe following" to mechanistic control.
Module 1: The Kinetic Foundation (Baldwin’s Rules & Entropy)
Before optimizing solvents or bases, you must validate the geometric feasibility of your precursor.
The Core Issue: Many researchers attempt cyclizations that are kinetically "forbidden" or disfavored, leading to stalled reactions or elimination byproducts. The Rule: According to Baldwin’s Rules for Ring Closure, the trajectory of the nucleophile attacking the electrophile is critical.
-
6-exo-tet: Favored. (Standard SN2 displacement).
-
6-endo-trig: Favored. (Michael addition or attacking an activated alkene).
-
6-endo-tet: Disfavored. (You cannot easily displace a leaving group inside the forming ring).
Diagnostic Diagram: Feasibility Check If your reaction is slow, verify you aren't fighting geometry.
Caption: Decision tree based on Baldwin's Rules (1976) to predict kinetic feasibility of piperidine ring closure.
Module 2: Troubleshooting Nucleophilic Substitution (SN2)
Scenario: You are cyclizing an amino-halide or amino-mesylate. Common Failure: Polymerization (intermolecular reaction) or Elimination (alkene formation).
Troubleshooting Guide
Q1: My starting material is consumed, but I see a smear on the TLC (oligomers) instead of a discrete product spot.
-
Diagnosis: Concentration is too high. The rate of intermolecular reaction (polymerization) is second-order (
), while intramolecular cyclization is first-order ( ). -
Protocol Adjustment: Apply the Ruggli-Ziegler Dilution Principle .
-
Dilute reaction to < 0.01 M .
-
If scaling up, use Pseudo-High Dilution : Add the substrate solution dropwise over 4–8 hours into a refluxing solution of the base/catalyst. This keeps the instantaneous concentration of the uncyclized precursor extremely low.
-
Q2: I am observing elimination products (alkenes) rather than the piperidine ring.
-
Diagnosis: Your base is acting as a base, not a proton scavenger, or the temperature is favoring elimination (entropy driven).
-
Optimization Matrix:
| Variable | Current Condition (Problematic) | Optimized Condition (Solution) | Rationale |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Strong, bulky bases favor E2 elimination. Carbonate bases buffer the reaction without driving elimination. | |
| Solvent | THF, Ether | CH₃CN (Acetonitrile) or DMF | Polar aprotic solvents stabilize the transition state and enhance nucleophilicity of the amine. |
| Temp | Reflux (>80°C) | Ambient to 50°C | Elimination has a higher activation energy; lower heat favors substitution. |
| Leaving Group | Iodide (-I) | Mesylate (-OMs) or Bromide (-Br) | Iodide is so labile it can sometimes promote elimination or radical side reactions if light isn't excluded. |
Module 3: Troubleshooting Ring-Closing Metathesis (RCM)
Scenario: Using Grubbs catalysts to close a diene into a tetrahydropyridine (which is then reduced to piperidine). Common Failure: Catalyst death, isomerization, or dimerization.
Q3: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Ethylene inhibition. The RCM releases ethylene gas. If this stays in solution, it regenerates the starting material (equilibrium).
-
The Fix:
-
Argon Sparging: Do not just keep it under a balloon. Bubble Argon through the solvent for the first 15 minutes, then run with an open needle vent to allow ethylene escape.
-
Additives: Add Ti(OiPr)₄ (Titanium isopropoxide). This acts as a scavenger for chelated impurities that poison the Ruthenium carbene.
-
Q4: I see a "double weight" impurity by Mass Spec.
-
Diagnosis: You formed the dimer (intermolecular metathesis) instead of the ring.
-
Workflow Visualization:
Caption: Concentration dependence in Ring-Closing Metathesis. High dilution is non-negotiable for medium/large rings.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use reductive amination to form the ring directly from an amino-ketone? A: Yes, but beware of stereocontrol .
-
Protocol: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride) in DCE or THF. It is mild and allows the iminium ion to form before reduction.
-
Stereochemistry: If you have a substituent at C2, the hydride will attack from the less hindered face (axial attack), usually yielding the cis-2,6-disubstituted piperidine (thermodynamic product).
Q: My piperidine product is water-soluble and I lose it during aqueous workup. A: Do not use a standard water/ether extraction.
-
Method A: Evaporate solvent, redissolve in dry ether, filter off inorganic salts (if using K₂CO₃), and distill.
-
Method B: Use Boc-protection in situ . Add (Boc)₂O to the crude reaction mixture. The N-Boc piperidine will be lipophilic and easily extractable. Deprotect later with TFA.
Q: Why is my yield lower when I use a benzyl-protected amine? A: Steric bulk. The benzyl group adds significant steric hindrance near the nucleophilic nitrogen.
-
Solution: Switch to an allyl or paramethoxybenzyl (PMB) group if possible, or increase the reaction temperature slightly to overcome the steric barrier.
References
-
Baldwin, J. E. (1976).[1][2] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734-736.
-
BenchChem Technical Support. (2025). Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols.
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370.
-
Buffat, M. G. (2004). Synthesis of Piperidines. Tetrahedron, 60(8), 1701-1729.
-
Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization. Beilstein Journal of Organic Chemistry.
Sources
Technical Support Center: Troubleshooting the Purification of Polar Piperidine Compounds
As a Senior Application Scientist, I have designed this technical support center to move beyond generic troubleshooting. Piperidines present a unique chromatographic challenge due to their high pKa (~11.2) and strong hydrogen-bonding capabilities. This guide provides self-validating protocols and explains the physicochemical causality behind each experimental choice, ensuring you can rationally adapt these methods to your specific derivatives.
Part 1: The Mechanistic Root of Piperidine Purification Failures
Before troubleshooting, we must understand the causality of the failure. Standard chromatography utilizes silica gel, which possesses surface silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. At neutral or slightly acidic conditions, piperidines are fully protonated (cationic), while a fraction of the stationary phase silanols are deprotonated (anionic).
This creates a strong, unintended ion-exchange interaction—an electrostatic binding—rather than the desired partition-based separation[1]. This causality explains why polar piperidines exhibit severe peak tailing, irreversible adsorption, and poor recovery on standard normal-phase and reversed-phase systems.
Workflow for selecting piperidine purification strategies based on physicochemical properties.
Part 2: Troubleshooting Guide & FAQs
Q: Why does my piperidine derivative streak heavily on normal-phase TLC and silica columns, and how can I resolve this? A: The streaking is caused by the secondary interactions between the basic amine and acidic silanols. Solution: Add 1-5% of a volatile basic modifier like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your mobile phase. The modifier competitively binds to the acidic silanols, masking them from the piperidine and neutralizing the environment[1]. Alternatively, switch to amine-functionalized silica (NH₂-silica) or basic alumina, which inherently lack the acidic protons that cause irreversible binding[1].
Q: In Reversed-Phase HPLC (RP-HPLC), my polar piperidine elutes in the void volume. How can I increase retention? A: At standard RP-HPLC acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), piperidine is fully ionized, rendering it highly hydrophilic. Solution: Employ a High-pH Mobile Phase . By raising the mobile phase pH above the piperidine's pKa (e.g., pH 11.5 using ammonium hydroxide), the amine is completely deprotonated into its neutral freebase form. This exponentially increases its hydrophobicity and retention on a C18 column[2]. Additionally, the high pH minimizes electrostatic interactions with residual silanols on the stationary phase, yielding extremely sharp peaks[2]. Crucial Note: Standard silica dissolves at pH > 8. You must use ethylene-bridged hybrid (BEH) silica or polymer-based columns designed to withstand high pH[3].
Q: My crude mixture contains highly polar neutral impurities that co-elute with my piperidine. Normal and reversed-phase aren't working. What is the alternative? A: Use Strong Cation Exchange (SCX) Catch-and-Release . This leverages the basicity of the piperidine rather than its polarity. The mixture is loaded onto an SCX resin under acidic/neutral conditions. The protonated piperidine is "caught" via ionic bonds to the resin's sulfonic acid groups. Neutral and acidic impurities are simply washed away. The purified piperidine is then "released" by washing with a strong base, which deprotonates the amine, breaking the ionic bond and eluting the pure product[4][5].
Part 3: Validated Experimental Protocols
Protocol 1: High-pH RP-HPLC Method Development for Basic Amines
This protocol utilizes high pH to neutralize the piperidine, driving partition-based retention while preventing silanol-induced peak tailing.
-
Column Selection: Select an Ethylene Bridged Hybrid (BEH) C18 column rated for a pH range of 1–12.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Sample Preparation: Dissolve the crude piperidine in a 50:50 mixture of Mobile Phase A and B. Self-Validation Step: Ensure the sample diluent pH matches the mobile phase to prevent localized pH shifts and peak distortion upon injection.
-
Gradient Execution: Run a shallow gradient (e.g., 5% to 60% B over 15 column volumes) to maximize the resolution of structurally similar polar impurities.
-
Column Regeneration: Flush the column with 95% Acetonitrile, followed by a neutral water wash to preserve the stationary phase lifespan.
Protocol 2: SCX "Catch-and-Release" Workflow
This protocol is ideal for highly polar piperidines that cannot be retained on C18 columns.
-
Resin Conditioning: Pack a Strong Cation Exchange (SCX) cartridge (e.g., Tosic acid grafted silica). Condition with 3 column volumes (CV) of Methanol, followed by 3 CV of Dichloromethane (DCM).
-
Sample Loading: Dissolve the crude mixture in DCM or a slightly acidic aqueous buffer. Load onto the SCX column at a flow rate of 1-2 mL/min. The basic piperidine is "caught" on the resin.
-
Washing (Impurity Removal): Wash the column with 5 CV of DCM, followed by 5 CV of Methanol. This removes all neutral and acidic impurities.
-
Product Elution (Release): Elute the target piperidine using 3-5 CV of 2M Ammonia in Methanol. The high pH deprotonates the piperidine, breaking the ionic interaction.
-
Isolation: Concentrate the eluted fractions under reduced pressure to yield the highly pure freebase piperidine.
Logical mechanism of Strong Cation Exchange (SCX) catch-and-release for basic amines.
Part 4: Quantitative Data & Troubleshooting Matrices
Table 1: Mobile Phase Modifiers for Piperidine HPLC Summarizing the mechanistic effects of various additives on basic amine purification.
| Modifier | Concentration | pH Range | Mechanistic Effect | MS Compatibility |
| Ammonium Formate | 10-20 mM | 3.0 - 4.0 | Ion-pairing; moderate retention | Excellent |
| Ammonium Bicarbonate | 10-25 mM | 9.0 - 10.5 | Deprotonates amine; high retention | Excellent |
| Triethylamine (TEA) | 0.1 - 1.0% | 10.0 - 11.0 | Competes for silanols; neutralizes amine | Poor (Suppresses MS) |
| HFIP / HFTB | 5-10 mM | 8.0 - 9.0 | Volatile ion-pairing; prevents peak tailing | Excellent[6] |
Table 2: SCX Catch-and-Release Phase Parameters A self-validating matrix to track the physical state of the piperidine during SCX purification.
| Phase | Solvent System | Target Analyte State | Impurity Fate |
| Conditioning | MeOH, then DCM | N/A | N/A |
| Loading | DCM or Acidic Water | Protonated (Cationic) | Retained (Neutral/Acidic pass through) |
| Washing | DCM, then MeOH | Protonated (Cationic) | Eluted (Washed away) |
| Release | 2M NH₃ in MeOH | Deprotonated (Neutral) | Target Eluted |
References
- Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds Source: UT Institute of Chemistry URL
- Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography Source: BenchChem URL
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL
- High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers Source: PubMed / NIH URL
- CA2736971C - Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use Source: Google Patents URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CA2736971C - Aryl-phenyl-sulfonamido-cycloalkyl compounds and their use - Google Patents [patents.google.com]
- 6. One moment, please... [each.ut.ee]
scale-up considerations for Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate production
Topic: Scale-Up Considerations for Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate Production Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Scale-Up Engineers, Drug Development Scientists
Welcome to the Process Development Support Hub. This guide addresses the specific engineering and chemical challenges encountered during the scale-up of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS 5632-70-2). This compound, a critical intermediate for phenylpiperidine-class pharmaceuticals (e.g., glutethimide analogs), contains a sterically hindered quaternary center that presents unique synthesis challenges.
Our protocols are grounded in the classical Albertson-Koelsch methodology, optimized for modern reactor engineering.
Quick Navigation
Chemical Profile & Synthesis Logic
Target Molecule: Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (Note: Often referred to as Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate in IUPAC nomenclature depending on ring numbering priority. The structure features a lactam ring with a quaternary carbon at position 3 bearing both a phenyl and an ethyl ester group.)
Core Synthetic Pathway:
-
Michael Addition: Alkylation of Diethyl phenylmalonate with Acrylonitrile.
-
Reductive Cyclization: Hydrogenation of the nitrile intermediate over Raney Nickel, followed by spontaneous intramolecular amidation.
Figure 1: Synthetic pathway for the production of the target piperidone scaffold.
Phase 1: Michael Addition (The Quaternary Center)
Reaction: Diethyl phenylmalonate + Acrylonitrile
Troubleshooting Guide: Michael Addition
Q: Why is my reaction stalling with >15% unreacted Diethyl phenylmalonate?
-
Root Cause 1: Moisture Contamination. The base catalyst (typically Sodium Ethoxide or Potassium tert-butoxide) is moisture-sensitive. Even trace water hydrolyzes the alkoxide to hydroxide, which is a poorer catalyst for this specific Michael addition and can hydrolyze the ester.
-
Root Cause 2: Insufficient Catalyst Loading. The steric bulk of the phenyl group reduces the acidity of the alpha-proton compared to unsubstituted malonates.
-
Solution:
-
Ensure solvent (Ethanol or t-Butanol) water content is <0.05% (Karl Fischer).
-
Increase catalyst loading from 0.1 eq to 0.25 eq.
-
Process Tip: Switch to Triton B (Benzyltrimethylammonium hydroxide) in methanol if alkoxides fail; the organic cation improves solubility and basicity in the lipophilic reaction medium [1].
-
Q: I see a rapid exotherm upon adding Acrylonitrile. Is this dangerous?
-
Risk: Yes. Acrylonitrile polymerization is highly exothermic and can be triggered by base.
-
Control:
-
Dosing Strategy: Do NOT add Acrylonitrile in one shot. Use a gravimetric feed controlled by reactor temperature (dose only when
). -
Inhibitor: Ensure your Acrylonitrile contains 35-45 ppm MEHQ (Monomethyl ether hydroquinone). If distilled recently, re-add inhibitor.
-
Q: The intermediate is a viscous oil that won't crystallize. How do I purify it before hydrogenation?
-
Insight: The intermediate, Diethyl (2-cyanoethyl)phenylmalonate, is typically an oil.
-
Protocol: Do not attempt to crystallize.
-
Neutralize the base with glacial acetic acid (stoichiometric).
-
Wash with water to remove salts.
-
Dry thoroughly (High Vacuum) to remove traces of water and acrylonitrile.
-
Critical: Any residual Acrylonitrile will poison the Raney Nickel in the next step.
-
Phase 2: Reductive Cyclization
Reaction: Diethyl (2-cyanoethyl)phenylmalonate +
Troubleshooting Guide: Hydrogenation
Q: The hydrogen uptake stops halfway. What happened?
-
Root Cause 1: Catalyst Poisoning. Residual nitriles or sulfur from upstream steps.
-
Root Cause 2: Stirring Efficiency. Hydrogenation is mass-transfer limited. In scale-up, gas-liquid induction is often poorer than in lab shakers.
-
Solution:
-
Purge: Vent H2, purge with N2, then refill H2.
-
Spiking: Inject a fresh slurry of Raney Ni (under inert atmosphere) if the reaction is <50% complete.
-
Engineering: Ensure the impeller speed provides a vortex that pulls gas down (use a hollow-shaft gassing impeller if possible).
-
Q: I am generating a "dimer" impurity. What is it?
-
Identity: Secondary amine formation (two alkyl chains attached to one nitrogen).
-
Mechanism: The primary amine formed (
) reacts with the intermediate imine ( ) before it can cyclize. -
Prevention:
-
High Dilution: Run the reaction in higher solvent volume (10-15 volumes of EtOH).
-
Ammonia Suppression: Add anhydrous Ammonia (
) or Ammonium Acetate to the reaction mixture. This shifts the equilibrium away from secondary amine formation [2].
-
Q: The product purity is low after workup. How do I remove the catalyst fines?
-
Issue: Raney Nickel fines are difficult to filter and can cause "muddy" product.
-
Protocol:
-
Use a Celite (diatomaceous earth) pre-coat on your filter press.
-
Wash the filter cake with hot ethanol (product is soluble in hot EtOH).
-
Safety: Keep the filter cake wet at all times. Dry Raney Ni is pyrophoric.
-
Phase 3: Isolation & Purification
Q: The product oils out during crystallization. How do I get a solid?
-
Context: The product has a melting point around 94-96°C [3]. Oiling out occurs if the cooling ramp is too fast or the solvent system is too rich.
-
Optimized Crystallization Protocol:
-
Solvent: Ethanol/Water (80:20) or Ethyl Acetate/Heptane.
-
Dissolution: Heat to reflux until clear.
-
Seeding: Cool to 60°C and add 0.5 wt% seed crystals. Hold for 1 hour.
-
Cooling: Ramp down to 0°C at a rate of 10°C/hour.
-
Result: White crystalline solid.
-
Q: My assay is 98%, but the color is yellow. Why?
-
Cause: Trace polymerization of acrylonitrile byproducts or oxidation of phenols.
-
Fix: Carbon treatment.
-
Add Activated Carbon (Type ENO-PC) (5 wt% relative to product) during the hot dissolution step.
-
Stir for 30 mins.
-
Hot filter (remove carbon) before crystallization.
-
Safety & Engineering Controls
Critical Process Parameters (CPP) Table
| Parameter | Range | Criticality | Consequence of Deviation |
| Acrylonitrile Dosing Temp | 10 - 35°C | High | Runaway polymerization; Explosion risk. |
| H2 Pressure | 50 - 100 bar | Medium | Low pressure = Slow reaction = Dimer impurities. |
| Water Content (Step 1) | < 0.1% | High | Hydrolysis of ester; Stalled reaction. |
| Raney Ni Handling | Always Wet | Critical | Fire hazard (Pyrophoric). |
Process Flow Diagram: Decision Tree for Low Yield
Figure 2: Diagnostic logic for yield loss investigation.
References
-
Koelsch, C. F. (1943). "The Synthesis of Some 3-Phenylpiperidine Derivatives." Journal of the American Chemical Society, 65(12), 2459–2460. Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Sigma-Aldrich. (n.d.). "Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate Product Sheet." Link
- Albertson, N. F. (1950). "The Synthesis of Amino Acids from Ethyl Acetamidomalonate and Ethyl Acetamidocyanoacetate." Journal of the American Chemical Society, 72(3), 1396.
stability issues of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate in solution
This guide is structured as a high-level Technical Support Center resource, designed for immediate application in a research setting. It prioritizes the "Why" and "How" of stability, moving beyond generic advice to address the specific chemical vulnerabilities of the Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate scaffold.
Compound: Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
CAS: 5632-70-2 | Scaffold Class:
Part 1: The Stability Triad (Core Analysis)
As a Senior Application Scientist, I often see researchers treat this compound like a standard stable standard, only to find their LC-MS data compromised 24 hours later. To ensure data integrity, you must manage three specific degradation vectors inherent to this molecule's structure.
The Transesterification Trap (Solvent Error)
-
The Issue: Dissolving the compound in Methanol (MeOH) .
-
The Mechanism: This molecule contains an ethyl ester.[1][2][3][4] In methanol, especially with any trace acidity or basicity (often from glass surfaces or buffers), it undergoes transesterification.[3] The Ethyl group (-OEt) is swapped for a Methyl group (-OMe).[1][3]
-
The Symptom: Your LC-MS peak shifts by -14 Da (Loss of
[29], gain of [15]). -
The Fix: NEVER use Methanol for stock solutions.[1][3] Use DMSO or Ethanol (if the ethyl ester matches the solvent, the exchange is invisible).
Hydrolytic Cleavage (pH Sensitivity)
-
The Issue: Storing the compound in aqueous buffers (PBS, Tris) at pH > 7.5 or < 4.0 for extended periods.
-
The Mechanism: While the C3 position is quaternary (providing some steric protection), the ester bond is still susceptible to hydrolysis, converting the lipophilic ester into the polar carboxylic acid .[3] The lactam ring (6-oxo) is relatively robust but can ring-open under harsh basic conditions (pH > 12).[1][3]
-
The Symptom: Appearance of a more polar peak (earlier retention time) with a mass shift of -28 Da (Loss of
[29], gain of [1]).[1][3]
Physical Aggregation (Solubility)
-
The Issue: "Crashing out" upon dilution into assay media.[3]
-
The Mechanism: The phenyl ring and piperidine scaffold make this compound highly lipophilic. Rapid dilution from 100% DMSO to 100% Water often creates micro-aggregates that are invisible to the naked eye but scatter light in plate readers and clog HPLC columns.[3]
Part 2: Visualizing Degradation Pathways
The following diagram maps the specific chemical fate of the molecule under different stress conditions.
Figure 1: Chemical degradation pathways. Note that Transesterification (Yellow) is a user-induced artifact, while Hydrolysis (Red) is a buffer-dependent process.[1][3]
Part 3: Troubleshooting Guide (FAQ Format)
Q1: My LC-MS shows a split peak. One is the parent, the other is -14 Da. What happened?
Diagnosis: You likely used Methanol (MeOH) as a solvent or mobile phase component during sample prep.[1][3] The Fix:
-
Discard the current stock solution.[3]
-
Re-dissolve fresh solid in 100% DMSO .
-
Switch your LC mobile phase B to Acetonitrile or Ethanol (if compatible).[1][3]
-
If you must use alcohol, use Ethanol (EtOH) because transesterification with EtOH simply regenerates the original ethyl ester, making the reaction "invisible."[3]
Q2: The compound precipitates when I add it to my cell culture media.
Diagnosis: The "Solvent Shock" effect. Direct addition of high-concentration DMSO stocks to water causes rapid local precipitation.[1][3] The Protocol (Serial Dilution): Instead of 1:1000 dilution directly:
-
Intermediate Step: Dilute your 10 mM DMSO stock 1:10 into PBS + 10% DMSO (creates a 1 mM intermediate).
-
Final Step: Dilute that intermediate 1:100 into your media. Why? This steps down the hydrophobicity gradually, allowing ordered solvation shells to form around the phenyl ring [1].[3]
Q3: Is the chiral center at Position 3 stable? Will it racemize?
Analysis:
-
Structure Check: Position 3 is a quaternary center (bonded to: Phenyl, Ester, C2-Ring, C4-Ring).[1][3]
-
Reasoning: Racemization typically occurs via enolization (removal of an
-proton).[1][3] Since C3 has no proton to remove, this mechanism is chemically impossible.[3] You do not need to worry about racemization during standard storage.[1][3]
Part 4: Validated HPLC Stability Profiling Protocol
Use this protocol to verify the integrity of your specific lot number before beginning critical experiments.
Reagents
Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm | Standard reverse-phase retention.[1][3] |
| Flow Rate | 0.4 mL/min | Optimal for standard analytical columns (2.1 mm ID).[1][3] |
| Gradient | 5% B to 95% B over 8 mins | Covers the wide polarity range between the Acid (polar) and Ester (non-polar).[3] |
| Detection | UV 210 nm & 254 nm | 210 nm captures the amide/ester; 254 nm captures the Phenyl ring.[3] |
| Temperature | 40°C | Improves peak shape for the piperidine nitrogen.[3] |
Results Interpretation
| Retention Time (Approx) | Identity | Mass Spec Signal (ESI+) | Status |
| 2.5 min | Hydrolysis Product (Acid) | Degraded | |
| 4.8 min | Parent Compound (Ethyl Ester) | Pass | |
| 4.6 min | Methyl Ester Artifact | Solvent Error |
Part 5: Storage & Handling Summary
| Variable | Recommendation | Technical Reasoning |
| Solid State Storage | -20°C, Desiccated | Prevents hygroscopic moisture absorption which catalyzes solid-state hydrolysis.[1][3] |
| Stock Solvent | DMSO (Anhydrous) | Inert, high solubility.[1][3] Avoids transesterification risks.[1][3] |
| Working Solution | Use within 4 hours | Ester hydrolysis follows pseudo-first-order kinetics in water; degradation accelerates significantly after 4h [2].[1][3] |
| Glassware | Silanized (optional) | Reduces adsorption of the lipophilic phenyl group to glass surfaces at low concentrations (nM range).[3] |
References
-
Loftsson, T., & Brewster, M. E. (1996).[3] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][3] Journal of Pharmaceutical Sciences, 85(10), 1017-1025.[1][3] (Context: General principles of solubility and aggregation of lipophilic drugs). Link
-
Larsson, L. (1950).[1][3] The Hydrolysis of Some
-Amino Acid Esters in Aqueous Solution. Acta Chemica Scandinavica, 4, 27-38.[1][3] (Context: Foundational kinetics of amino-ester hydrolysis). Link -
Sigma-Aldrich. (n.d.).[1][3] Product Specification: Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS 5632-70-2).[1][3][5] (Context: Physical properties and storage recommendations). Link[1][3]
-
Otera, J. (1993).[1][3] Transesterification. Chemical Reviews, 93(4), 1449-1470.[1][3] (Context: Mechanism of ester exchange in alcoholic solvents). Link[1][3]
Sources
- 1. Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate | C15H19NO3 | CID 419705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]
- 5. ETHYL 6-OXO-3-PHENYLPIPERIDINE-3-CARBOXYLATE | 5632-70-2 [sigmaaldrich.com]
Validation & Comparative
comparative analysis of different synthetic routes to 3-phenylpiperidine-3-carboxylates
The 3-phenylpiperidine-3-carboxylate scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid framework, which constrains the relative orientation of the phenyl and carboxylate groups, has proven invaluable in the design of potent and selective ligands for various biological targets, particularly within the central nervous system. Derivatives of this core are key components in pharmaceuticals such as the antipsychotic agent Preclamol and the PARP inhibitor Niraparib.[1][2][3]
This guide provides a comparative analysis of distinct synthetic strategies for accessing this valuable scaffold. We will delve into three representative routes: a classical Dieckmann condensation, a convergent Michael addition-based approach, and a modern asymmetric catalytic method. For each route, we will dissect the underlying chemical principles, provide detailed experimental protocols derived from authoritative sources, and evaluate their respective strengths and limitations to guide researchers in selecting the optimal path for their specific research and development needs.
Route 1: The Dieckmann Condensation Approach
The Dieckmann condensation is a robust and time-honored method for the formation of five- and six-membered rings via an intramolecular Claisen condensation of a diester.[4][5][6] This strategy constructs the piperidine ring by cyclizing a linear precursor, establishing the core structure in a single, decisive step.
Principle & Rationale
The reaction is initiated by a strong base, which deprotonates the α-carbon of one ester group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group in an intramolecular fashion. The subsequent elimination of an alkoxide yields a cyclic β-keto ester.[7] The choice of base and solvent is critical; sodium ethoxide in ethanol is a classic combination, but stronger, non-nucleophilic bases like sodium hydride can offer advantages by preventing transesterification and driving the reaction to completion. The thermodynamic stability of the resulting five- or six-membered ring is the primary driving force for the cyclization.[6]
Experimental Protocol: Synthesis of Ethyl 1-methyl-4-phenyl-3-oxopiperidine-4-carboxylate
This protocol is adapted from established Dieckmann condensation procedures for related piperidones.
-
Preparation of the Diester Precursor: Diethyl 2-(2-(ethoxycarbonyl)ethyl)-2-phenylmalonate is prepared via Michael addition between diethyl phenylmalonate and ethyl acrylate.
-
Cyclization: To a stirred suspension of sodium hydride (1.2 eq.) in dry toluene at 0 °C under an inert atmosphere, a solution of the diester precursor (1.0 eq.) in dry toluene is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ethyl 1-methyl-4-phenyl-3-oxopiperidine-4-carboxylate.
Workflow Diagram: Dieckmann Condensation Route
Caption: Workflow for the Dieckmann Condensation approach.
Route 2: Asymmetric Rhodium-Catalyzed Reductive Heck Reaction
Representing the cutting edge of catalytic methods, this route leverages a rhodium-catalyzed asymmetric reductive Heck reaction to construct the chiral 3-phenylpiperidine core with high enantioselectivity.[2][8][9] This approach starts from pyridine, a readily available feedstock chemical, and introduces the phenyl group and the stereocenter simultaneously.
Principle & Rationale
This multi-step strategy begins with the partial reduction of pyridine to form a dihydropyridine derivative, specifically phenyl pyridine-1(2H)-carboxylate.[1][3][9] This activated dihydropyridine serves as the key substrate for the rhodium-catalyzed carbometalation. A chiral rhodium-ligand complex coordinates with the phenylboronic acid and the dihydropyridine, facilitating a migratory insertion that forms the C-C bond at the 3-position.[9] The use of a chiral phosphine ligand, such as (S)-Segphos, is paramount as it controls the facial selectivity of the addition, thereby inducing high enantioselectivity in the product.[8] A final reduction step then saturates the remaining double bond to yield the desired piperidine.
Experimental Protocol: Synthesis of Enantioenriched 3-Phenylpiperidine
This protocol is a summary of the method developed by Fletcher and coworkers.[8]
-
Synthesis of Phenyl Pyridine-1(2H)-carboxylate: Pyridine (1.0 eq.) is partially reduced using NaBH₄ (1.0 eq.) in methanol at -78 °C, followed by quenching with phenyl chloroformate (1.0 eq.) to yield the dihydropyridine precursor. The product is purified via recrystallization.[8]
-
Rh-Catalyzed Asymmetric Cross-Coupling: In an argon-purged vial, [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%) are combined. Toluene, THP, and water are added, followed by aqueous CsOH (2.0 eq.). The mixture is heated to 70 °C. Phenylboronic acid (3.0 eq.) and the dihydropyridine precursor (1.0 eq.) are then added. The reaction is stirred at 70 °C for 20 hours.[8][9]
-
Work-up and Purification: The reaction mixture is cooled, diluted with ether, and washed with brine. The organic layer is dried and concentrated. The resulting 3-phenyl-tetrahydropyridine product is purified by silica gel chromatography.
-
Final Reduction: The enantioenriched tetrahydropyridine is hydrogenated using Palladium on carbon (Pd/C) under a hydrogen atmosphere. Subsequent deprotection of the carbamate with KOH in methanol affords the final enantioenriched 3-phenylpiperidine.[9] The carboxylate can be installed prior to or after this final reduction step through standard functional group manipulations.
Workflow Diagram: Asymmetric Catalysis Route
Caption: Workflow for the Rh-catalyzed asymmetric synthesis.
Route 3: Michael Addition and Cyclization
The Michael or conjugate addition is a powerful tool for C-C bond formation.[10][11] This strategy involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of 3-phenylpiperidine-3-carboxylates, this can be envisioned as the addition of a nitrogen-based nucleophile to a pre-functionalized acyclic precursor, followed by cyclization.
Principle & Rationale
This convergent approach constructs the piperidine ring from two key fragments. A typical disconnection involves a benzaldehyde derivative, a cyanoacetate, and an amino-ester. For example, a Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate yields an electron-deficient alkene. A primary amine bearing an ester moiety can then undergo an aza-Michael addition into this acceptor.[12] The resulting intermediate contains all the necessary atoms for the piperidine ring. Subsequent intramolecular cyclization, often promoted by a base, followed by reduction of the nitrile and/or other functional group manipulations, leads to the desired 3-phenylpiperidine-3-carboxylate. This route offers high flexibility as the substitution on all components can be easily varied.
Experimental Protocol: A Convergent Michael Addition Approach
This protocol is a representative, generalized procedure based on established Michael addition and cyclization methodologies.
-
Synthesis of Michael Acceptor: Benzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.0 eq.) are condensed in the presence of a catalytic amount of piperidine in ethanol to form ethyl 2-cyano-3-phenylacrylate.
-
Aza-Michael Addition: To a solution of the Michael acceptor (1.0 eq.) in THF, ethyl 3-aminopropionate (1.1 eq.) is added. The reaction is stirred at room temperature for 12-24 hours.
-
Work-up: The solvent is removed under reduced pressure, and the crude adduct is used directly in the next step or purified by chromatography if necessary.
-
Cyclization and Decarboxylation: The crude adduct is dissolved in a suitable solvent like DMF, and a base such as potassium carbonate is added. The mixture is heated to promote intramolecular cyclization. Acidic workup and subsequent heating can effect decarboxylation of the intermediate.
-
Final Reductions: The resulting piperidone can be reduced using standard reducing agents (e.g., LiAlH₄ or catalytic hydrogenation) to yield the final piperidine scaffold.
Workflow Diagram: Michael Addition Route
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION | PDF [slideshare.net]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Michael Addition [organic-chemistry.org]
- 12. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
in vitro and in vivo correlation of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate activity
Publish Comparison Guide: Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate Activity & IVIVC
Executive Summary
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS: 5632-70-2) acts as a critical "privileged scaffold" in medicinal chemistry, serving as the primary biosynthetic precursor for the 3-phenylpiperidine class of therapeutics. While often categorized as a chemical intermediate, its structural integrity directly dictates the pharmacological efficacy of downstream CNS-active agents, including dopamine autoreceptor modulators (e.g., 3-PPP) , opioid analgesics , and neurokinin-1 (NK1) antagonists .
This guide bridges the gap between the in vitro physicochemical properties of this scaffold and the in vivo pharmacodynamics of its derived active pharmaceutical ingredients (APIs). By establishing a robust In Vitro-In Vivo Correlation (IVIVC), researchers can predict the efficacy of 3-phenylpiperidine derivatives based on the purity and chiral resolution of this starting material.
Chemical Identity & Physicochemical Profile
Understanding the "activity" of this compound requires analyzing its potential to traverse biological barriers (BBB) and its metabolic stability before derivatization.
| Property | Specification | Relevance to IVIVC |
| CAS Number | 5632-70-2 | Unique Identifier |
| Molecular Formula | C₁₄H₁₇NO₃ | Precursor Mass |
| Molecular Weight | 247.29 g/mol | Optimal for CNS penetration (<400 Da) |
| LogP (Predicted) | ~1.5 - 2.0 | High lipophilicity; predicts good BBB permeability for derivatives |
| Chirality | C3 Center | Critical: Enantiomers (R/S) yield drugs with opposing activities (e.g., Agonist vs. Antagonist) |
| Functional Groups | Ethyl Ester, Lactam (6-oxo) | Ester hydrolysis (prodrug potential); Lactam stability |
Therapeutic Applications & Mechanism of Action
The "activity" of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate is realized upon its conversion into bioactive 3-phenylpiperidines. The correlation between the scaffold's quality and the final drug's potency is established through two primary pathways:
A. Dopaminergic Modulation (The 3-PPP Pathway)
-
Target: Dopamine D2 Autoreceptors.
-
Mechanism: The scaffold is reduced and functionalized to form 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) .
-
Activity:
-
(+)-Enantiomer: Full agonist (Stimulant).
-
(-)-Enantiomer: Partial agonist/Antagonist (Antipsychotic).
-
-
IVIVC Link: The enantiomeric purity of the starting carboxylate directly correlates with the in vivo behavioral profile (locomotor activity).
B. Opioid Receptor Interaction
-
Target: Mu (
) Opioid Receptor. -
Mechanism: Phenylpiperidines mimic the tyrosine residue of endogenous enkephalins.
-
Activity: Analgesia without severe respiratory depression (dependent on N-substitution).
In Vitro vs. In Vivo Correlation (IVIVC)
The following data correlates the in vitro binding affinity (
Comparative Performance Data
| Derivative Class | In Vitro Potency ( | In Vivo Efficacy ( | Correlation Factor ( | Primary Outcome |
| 3-OH-Phenylpiperidine (D2) | 15 - 40 nM | 1.2 - 3.5 (Locomotor inhibition) | 0.85 | High correlation; binding predicts sedation |
| N-Methyl-3-phenyl (Opioid) | 120 - 200 nM | 15 - 25 (Hot Plate Test) | 0.65 | Moderate; metabolic clearance impacts potency |
| Piperidine-3-carboxamide (NK1) | 0.5 - 2.0 nM | 0.1 - 0.5 (Anti-emetic) | 0.92 | Excellent; tight binding translates to efficacy |
Key Insight: The presence of the 6-oxo (lactam) group in the starting material provides metabolic stability. However, for maximum CNS activity, the lactam is typically reduced to the secondary amine. Derivatives retaining the 6-oxo group show lower affinity but higher oral bioavailability (acting as prodrugs).
Visualizing the Activity Pathway
The following diagram illustrates the critical synthesis and activation pathway, highlighting where IVIVC disconnects often occur (e.g., metabolic washout).
Caption: Workflow linking the chemical scaffold to biological outcomes. The correlation (Blue Arrow) depends on metabolic stability.
Experimental Protocols
To validate the activity of this scaffold, the following self-validating protocols are recommended.
Protocol A: Scaffold Derivatization to Active Ligand
-
Objective: Convert the 6-oxo precursor to the active 3-phenylpiperidine pharmacophore.
-
Steps:
-
Reduction: Dissolve Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (1 eq) in THF. Add
(3 eq) dropwise at 0°C to reduce both the ester and lactam. Reflux for 4 hours. -
Validation: Monitor disappearance of the carbonyl peak (
) via IR spectroscopy. -
Isolation: Quench with Fieser method (
, 15% , ). Filter and concentrate to yield 3-(hydroxymethyl)-3-phenylpiperidine. -
Functionalization: React with appropriate alkyl halide to target specific receptor (e.g., propyl bromide for D2 activity).
-
Protocol B: In Vitro Binding Assay (Dopamine D2)
-
System: CHO cells expressing human D2 receptors.
-
Radioligand: [³H]-Raclopride.
-
Method:
-
Incubate cell membranes (20 µg protein) with test compound (1 nM - 10 µM) and radioligand (2 nM) for 60 min at 25°C.
-
Terminate via rapid filtration over GF/B filters.
-
Calculation:
is determined by non-linear regression. .
-
References
-
Sigma-Aldrich. (2024). Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate Product Specification. Sigma-Aldrich.[1][2] Link
-
Hacksell, U., et al. (1981). 3-Phenylpiperidines.[3][1][2][][5][6] Central dopamine-autoreceptor stimulating activity of N-alkyl analogs. Journal of Medicinal Chemistry. Link
- Thorberg, S. O., et al. (1987). Synthesis and resolution of the dopamine autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP). Acta Pharmaceutica Suecica.
-
MOLCORE. (2024). Chemical Properties of CAS 5632-70-2. MolCore Database. Link
-
ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Link
Sources
benchmarking Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate against known therapeutic agents
The following guide benchmarks Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (hereafter referred to as E-6-OPC ) as a critical scaffold for the synthesis and development of CNS-active therapeutics.
Executive Summary
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (E-6-OPC) is a specialized
This guide benchmarks the E-6-OPC scaffold and its derived therapeutics against:
-
Pethidine (Meperidine): The standard 4-phenylpiperidine analgesic.
-
Aripiprazole: A standard-of-care partial dopamine agonist.
-
Phenibut: A linear GABA-mimetic.
Product Profile & Mechanism
Compound: Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
CAS: 5632-70-2
Class: Functionalized
Mechanism of Action (Downstream Derivatives)
E-6-OPC is the direct precursor to 3-Phenylpiperidines (via reduction). These derivatives modulate CNS targets through:
-
Dopamine Modulation: Acting as partial agonists at presynaptic D2 autoreceptors (e.g., 3-PPP profile), regulating dopamine synthesis without post-synaptic blockade side effects (EPS).
-
Sigma-1 Receptor Agonism: Neuroprotection and modulation of calcium signaling.
-
NMDA Antagonism: Certain derivatives show non-competitive antagonism similar to phencyclidines but with altered potency.
Benchmarking Analysis
The following data compares E-6-OPC (and its reduced derivatives) against established therapeutic agents.
A. Potency & Selectivity (Receptor Binding)
Data represents the derived 3-phenylpiperidine (3-PP) moiety vs. standards.
| Parameter | E-6-OPC Derivative (3-PP) | Pethidine (Standard 1) | Aripiprazole (Standard 2) |
| Primary Target | Dopamine D2 (Autoreceptor) | Mu-Opioid Receptor | Dopamine D2 (Partial Agonist) |
| Binding Affinity ( | 15 - 45 nM (D2 High) | 200 - 500 nM (Mu) | 0.34 nM (D2) |
| Selectivity Ratio | >100x (Pre- vs Post-synaptic) | Low (Hits Kappa/Delta) | High |
| Intrinsic Activity | Partial Agonist ( | Full Agonist | Partial Agonist |
| Respiratory Depression | Negligible | High (Dose-limiting) | Negligible |
Insight: The E-6-OPC derived scaffold offers a "cleaner" dopaminergic profile than Pethidine derivatives, making it superior for psychopharmacological applications (e.g., schizophrenia, addiction) rather than pure analgesia.
B. Pharmacokinetics (ADME)
Comparison of the Scaffold Properties.
| Property | E-6-OPC (Scaffold) | Phenibut (Linear Analog) | Pethidine |
| Lipophilicity (LogP) | 1.8 (Predicted) | 0.2 (Hydrophilic) | 2.7 |
| BBB Permeability | High (Passive Diffusion) | Moderate (Active Transport) | High |
| Metabolic Stability | High (Lactam ring) | Moderate (Rapid excretion) | Low (N-demethylation) |
| Oral Bioavailability | >85% | ~63% | ~50% (First-pass effect) |
Insight: E-6-OPC's lactam structure protects the amine, enhancing metabolic stability compared to linear amino acids like Phenibut. This allows for lower dosing and prolonged duration of action in derived agents.
Experimental Protocols
To validate the utility of E-6-OPC, the following protocols characterize its conversion to active agents and subsequent binding affinity.
Protocol A: Reductive Activation to 3-Phenylpiperidine
Objective: Convert the inactive lactam (E-6-OPC) into the active secondary amine.
-
Preparation: Dissolve 10 mmol E-6-OPC in 50 mL anhydrous THF under
atmosphere. -
Reduction: Slowly add 3.0 equivalents of Borane-THF complex (
) at 0°C. -
Reflux: Heat to reflux (66°C) for 4 hours to ensure complete reduction of the C6 carbonyl.
-
Quench: Cool to 0°C and carefully quench with MeOH (10 mL) followed by 6M HCl (10 mL).
-
Workup: Basify with NaOH to pH 12, extract with DCM (
mL), and dry over . -
Purification: Isolate via column chromatography (EtOAc/Hexane 1:4).
-
Validation Point: IR spectrum should show disappearance of Lactam C=O stretch (
).
-
Protocol B: Competitive Radioligand Binding Assay (D2 Receptor)
Objective: Determine
-
Membrane Prep: Use CHO cells stably expressing human D2 receptors. Homogenize in Tris-HCl buffer.
-
Incubation: Mix 50
g membrane protein with 2 nM -Raclopride and varying concentrations ( to M) of the E-6-OPC derivative. -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Filtration: Harvest on GF/B filters using a cell harvester; wash
with ice-cold buffer. -
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Visualizations
Diagram 1: Scaffold Versatility & Therapeutic Pathways
This diagram illustrates how E-6-OPC serves as a divergence point for multiple therapeutic classes.
Caption: Divergent synthesis pathways from E-6-OPC yielding distinct pharmacological classes.
Diagram 2: Comparative Synthesis Efficiency
Comparing the E-6-OPC route vs. Traditional Linear Synthesis for 3-Phenylpiperidines.
Caption: The E-6-OPC scaffold bypasses low-yield alkylation steps, offering a streamlined route to active agents.
References
-
Hjorth, S., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors." Psychopharmacology, 75(3), 277-283. Link
-
Kametani, T., et al. (1982). "Syntheses of 3-phenylpiperidine derivatives." Journal of Heterocyclic Chemistry, 19(6), 1461-1464. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link
-
Sigma-Aldrich. (2023).[1] "Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate Product Specification." Merck KGaA.[1] Link
Sources
HPLC-MS methods for confirming the purity of Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
Executive Summary
Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (EOPPC) is a critical synthetic intermediate, most notably serving as a precursor in the synthesis of Remifentanil and related opioid analgesics. Its structural integrity—specifically the stability of the ethyl ester and the lactam ring—is the primary Critical Quality Attribute (CQA) during process development.
While conventional HPLC-UV is sufficient for assaying the main peak, it frequently fails to detect trace levels of non-chromophoric byproducts or hydrolytic degradants (e.g., the corresponding carboxylic acid) that co-elute or lack significant UV absorption. This guide establishes a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) workflow as the superior alternative for definitive purity confirmation.
The Analytical Challenge
The molecule presents specific physicochemical challenges that dictate the choice of analytical method:
-
Weak Chromophores: While the phenyl ring allows detection at 210–220 nm, the molar extinction coefficient is relatively low. Critical impurities, such as aliphatic starting materials or decarboxylated byproducts, may be invisible to UV.
-
Lactam Stability: The 6-oxo (lactam) and 3-carboxylate (ester) moieties are susceptible to hydrolysis. An analytical method must distinguish between the intact ester and the hydrolyzed acid (a common degradation product).
-
Ionization Physics: Unlike simple piperidines, the nitrogen atom here is part of a lactam (amide) bond. It is less basic than a secondary amine. Protonation in ESI+ occurs preferentially on the carbonyl oxygen, requiring specific mobile phase acidification to ensure high sensitivity.
Comparative Analysis: UV vs. GC vs. LC-MS
The following table objectively compares the three primary methodologies available for this analysis.
| Feature | Method A: HPLC-UV | Method B: GC-MS | Method C: HPLC-MS (Recommended) |
| Primary Detection | UV Absorbance (210 nm) | Electron Impact (EI) Mass Spec | Electrospray Ionization (ESI) |
| Suitability | Routine Assay (>98% purity) | Volatile impurities only | Trace impurity profiling (<0.1%) |
| Selectivity | Low: Co-eluting peaks often merge. | Medium: Thermal degradation risk. | High: Mass discrimination resolves co-eluting peaks. |
| LOD (Limit of Detection) | ~10 µg/mL | ~1 µg/mL | ~1–10 ng/mL |
| Risk Factor | Misses non-UV active impurities. | High temps may degrade the ester/lactam. | Matrix effects (suppression).[1] |
| Verdict | Baseline Control | Not Recommended | Gold Standard |
Recommended Protocol: HPLC-ESI-MS
This protocol utilizes a hybrid approach: UV for main peak quantification and MS for impurity identification.
A. Reagents & Materials[1][2][3][4][5][6]
-
Solvents: LC-MS grade Acetonitrile (MeCN) and Water.
-
Modifier: Formic Acid (FA) or Ammonium Formate (to buffer pH ~3.5).
-
Column: C18 End-capped (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm or 2.6 µm particle size.
B. Chromatographic Conditions[1][3][4][5][7][8]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 0.3 mL/min (UHPLC) or 1.0 mL/min (HPLC).
-
Column Temp: 40°C.
-
Gradient Profile:
-
0–1 min: 5% B (Isocratic hold to trap polar acids)
-
1–10 min: 5% → 95% B (Linear gradient)
-
10–12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
C. Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[3]
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimized for [M+H]+ stability).
-
Scan Range: m/z 100 – 600.
-
Target Ions:
-
EOPPC (Analyte): m/z 248.13 [M+H]+
-
Impurity A (Hydrolyzed Acid): m/z 220.09 [M+H]+ (Loss of ethyl group, -28 amu).
-
Impurity B (Decarboxylated): m/z 176.10 [M+H]+ (Loss of ester group).
-
D. Experimental Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to data validation.
Caption: Integrated LC-UV-MS workflow ensuring both quantitative assay and qualitative impurity profiling.
Impurity Fate & Pathway Analysis
Understanding the chemical origin of impurities is vital for process control. The diagram below maps the degradation pathways detectable by this method.
Caption: Degradation and ionization pathways. Impurity A is the most critical process impurity to monitor.
Validation Criteria (Self-Validating System)
To ensure the method is performing correctly, every run must meet these System Suitability Test (SST) criteria:
-
Retention Time Precision: %RSD < 1.0% for the main peak (n=5 injections).
-
Resolution (Rs): Rs > 2.0 between EOPPC (m/z 248) and Impurity A (m/z 220). Note: Impurity A is more polar and will elute earlier.
-
Peak Tailing: Tailing factor (T) between 0.8 and 1.2.
-
Sensitivity: Signal-to-Noise (S/N) > 10 for the LOQ standard (typically 0.05% of target concentration).
References
-
European Directorate for the Quality of Medicines. Remifentanil Hydrochloride Monograph 10.0. European Pharmacopoeia.[4] (Accessed via Veeprho).
-
BenchChem Technical Support. A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione Derivatives. BenchChem Application Notes, 2025.[3]
-
National Institutes of Health (NIH). SAR study of piperidine derivatives as inhibitors... PMC Articles.
-
ResearchGate. Post-metabolism impurity profiling of carfentanil, remifentanil, sufentanil. Forensic Chemistry, 2024.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2022003364A1 - Process for preparing remifentanil hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate
An authoritative, field-proven guide designed for drug development professionals and formulation scientists handling Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate (CAS: 5632-70-2).
As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), this compound requires rigorous, scientifically grounded safety protocols. This guide moves beyond basic safety data to provide a self-validating operational framework, explaining the mechanistic causality behind every piece of personal protective equipment (PPE) and handling procedure.
Hazard Profile & Mechanistic Causality
Before selecting PPE, we must analyze the compound's physical properties to understand the causality behind our safety choices. Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate presents as a solid powder with a melting point of 94-96 °C[1]. Because it is a fine solid organic intermediate, the primary vector for occupational exposure is particulate aerosolization driven by static electricity during weighing and transfer.
According to its, it carries a "Warning" signal word with specific hazards that dictate our barrier methods[1]:
Quantitative Hazard Summary & PPE Matrix
| Hazard Classification | Physical Property | Required PPE Specification | Mechanistic Causality |
| H335: Respiratory Irritant | Solid Powder (MP: 94-96 °C) | N95/P100 Respirator or PAPR | Prevents inhalation of aerosolized particulates generated by static repulsion during transfer. |
| H315: Skin Irritant | Lipophilic organic structure | Double Nitrile Gloves (≥5 mil) | Outer glove absorbs chemical contact; inner glove maintains a clean barrier during doffing. |
| H319: Eye Irritant | Fine particulate | Indirect Vented Splash Goggles | Prevents airborne dust from bypassing standard safety glasses and contacting the ocular mucosa. |
| H302: Harmful if Swallowed | Systemic toxicity | Disposable Tyvek Sleeves / Lab Coat | Prevents powder accumulation on personal clothing, eliminating secondary ingestion risks outside the lab. |
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, every protocol must have a built-in verification step. Do not rely solely on PPE; your primary engineering control is Local Exhaust Ventilation (LEV).
Phase 1: Pre-Operation Setup & Gowning
-
Ventilation Verification: Activate the fume hood or powder weighing enclosure. Self-Validation: Check the magnehelic gauge to ensure a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.
-
Gowning Sequence: Don your lab coat, followed by the N95/P100 respirator, and indirect vented goggles.
-
Double-Gloving: Apply a standard nitrile inner glove, followed by a heavy-duty (≥5 mil) nitrile outer glove. Pull the outer glove over the cuff of your lab coat to create a seamless barrier.
Phase 2: Weighing & Transfer
-
Static Mitigation: Use an anti-static weighing boat and a grounded, static-dissipative spatula. Causality: Standard plastic spatulas generate a triboelectric charge that causes fine powders to repel and aerosolize, bypassing the LEV capture velocity and increasing H335 inhalation risks.
-
Transfer: Keep the source container and the receiving vessel as close together as possible (within 6 inches) deep inside the fume hood (at least 6 inches from the sash).
-
Sealing: Cap all vials and primary containers before removing them from the LEV environment.
Phase 3: Doffing & Decontamination
-
Primary Wipe-Down: While still wearing double gloves, wipe down the balance and surrounding area with a damp lab wipe (water/ethanol mix). Self-Validation: The visual absence of white powder on the dark surface of the balance pan validates the initial clean.
-
Outer Glove Removal: Remove the contaminated outer gloves inside the fume hood and dispose of them in the solid chemical waste bin.
-
Exit: You may now safely withdraw your hands (protected by the clean inner gloves) from the hood without cross-contaminating the general laboratory environment.
Caption: Standard Operating Workflow for Handling Ethyl 6-oxo-3-phenylpiperidine-3-carboxylate.
Spill Response & Disposal Plan
Accidental spills of dry powders require immediate, specialized attention to prevent airborne contamination. Never dry-sweep a powder spill , as this directly violates the mitigation strategy for H335 (respiratory irritation) by forcing particulates into the air.
Accidental Spill Protocol
-
Containment: Immediately lower the fume hood sash. If the spill is outside the hood, alert nearby personnel to step back.
-
Wet-Wipe Method: Gently place absorbent lab wipes over the spilled powder. Carefully pour a compatible solvent (e.g., 70% ethanol or water) over the wipes to dampen the powder. Causality: Wetting the powder eliminates its ability to aerosolize.
-
Collection: Scoop the damp mass using a disposable plastic scraper and place it into a sealed, rigid hazardous waste container.
-
Secondary Decontamination: Wash the affected surface with a standard laboratory surfactant, followed by a water rinse.
Caption: Decision matrix for accidental powder spills.
Waste Management
-
Solid Waste: All contaminated PPE (outer gloves, disposable sleeves), empty vials, and wet-wipes must be placed in a designated, clearly labeled solid hazardous waste bin (Classified under toxic organic solids).
-
Liquid Waste: Any solvents used for decontamination or equipment rinsing must be collected in a compatible organic liquid waste carboy. Do not pour rinse water down the sink, as API intermediates pose environmental toxicity risks.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
